Product packaging for Ala-Ala-Pro-Val-Chloromethylketone(Cat. No.:)

Ala-Ala-Pro-Val-Chloromethylketone

Cat. No.: B1336814
M. Wt: 388.9 g/mol
InChI Key: LRFJEIMSBAPTLB-MNXVOIDGSA-N
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Description

Ala-Ala-Pro-Val-Chloromethylketone is a useful research compound. Its molecular formula is C17H29ClN4O4 and its molecular weight is 388.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29ClN4O4 B1336814 Ala-Ala-Pro-Val-Chloromethylketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29ClN4O4

Molecular Weight

388.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H29ClN4O4/c1-9(2)14(13(23)8-18)21-16(25)12-6-5-7-22(12)17(26)11(4)20-15(24)10(3)19/h9-12,14H,5-8,19H2,1-4H3,(H,20,24)(H,21,25)/t10-,11-,12-,14-/m0/s1

InChI Key

LRFJEIMSBAPTLB-MNXVOIDGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)CCl)N

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N

sequence

AAPV

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Ala-Ala-Pro-Val-Chloromethylketone as an Irreversible Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens. However, its dysregulated and excessive activity in the extracellular space is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and ischemia-reperfusion injury. This pathological activity stems from NE's ability to degrade essential components of the extracellular matrix, such as elastin, and to cleave a variety of host proteins, leading to tissue damage and perpetuation of the inflammatory cascade.

Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), also known as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK), is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of human neutrophil elastase (HNE). Its peptide sequence mimics the preferred substrate of HNE, allowing it to specifically target the active site of the enzyme. The chloromethylketone moiety then forms a covalent bond with key catalytic residues, leading to irreversible inactivation. This high specificity and irreversible mechanism of action make AAPV-CMK an invaluable tool for studying the physiological and pathological roles of neutrophil elastase and a lead compound in the development of therapeutic agents for NE-driven diseases.

This technical guide provides a comprehensive overview of AAPV-CMK, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a description of the neutrophil elastase-mediated signaling pathways it modulates.

Mechanism of Action

AAPV-CMK is a suicide inhibitor that irreversibly inactivates neutrophil elastase through a two-step mechanism. First, the peptide portion of the inhibitor (Ala-Ala-Pro-Val) is recognized by and binds to the active site of HNE. The valine residue at the P1 position is a preferred substrate for HNE. This initial binding is a reversible, competitive interaction.

Following the initial binding, the chloromethylketone (CMK) reactive group forms a covalent bond with the catalytic dyad of the enzyme. Specifically, the CMK group cross-links the imidazole ring of the active site histidine (His-57) and the hydroxyl group of the active site serine (Ser-195). This alkylation of the catalytic residues results in the irreversible inactivation of the enzyme, preventing it from binding to and cleaving its natural substrates.

Quantitative Inhibitory Data

The potency of AAPV-CMK and other neutrophil elastase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme.

InhibitorTarget EnzymeIC50KiNotes
MeOSuc-AAPV-CMK Human Neutrophil Elastase42.30 nM[1]8.04 nM[1]Competitive inhibitor.[1]
SivelestatHuman Neutrophil Elastase44 nM[2]200 nM[2]Competitive inhibitor.[2]
GW-311616Human Neutrophil Elastase22 nM[2]0.31 nM[2]Potent and selective inhibitor.[2]
BAY-678Human Neutrophil Elastase20 nM[2]-Cell-permeable inhibitor.[2]
FK706Human Neutrophil Elastase22 nM[2]-Also inhibits mouse NE and porcine pancreatic elastase.[2]

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of AAPV-CMK on purified human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • This compound (AAPV-CMK)

  • Fluorogenic Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • DMSO (for dissolving inhibitor)

Procedure:

  • Prepare Reagents:

    • Reconstitute HNE in assay buffer to a stock concentration of 1 U/mL.

    • Dissolve AAPV-CMK in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of AAPV-CMK in assay buffer to achieve the desired final concentrations.

    • Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted AAPV-CMK solutions to the test wells.

    • Add 10 µL of DMSO (without inhibitor) to the control wells (enzyme activity without inhibition).

    • Add 10 µL of assay buffer to the blank wells (substrate alone).

  • Enzyme Addition and Incubation:

    • Add 20 µL of the HNE solution to the test and control wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Add 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of substrate hydrolysis (enzyme activity) for each concentration of the inhibitor.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

In Vivo Model of Acute Lung Injury

This protocol describes a general procedure for evaluating the efficacy of AAPV-CMK in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (AAPV-CMK)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Inhibitor Administration:

    • Dissolve AAPV-CMK in a suitable vehicle (e.g., sterile saline with a small amount of DMSO).

    • Administer AAPV-CMK to the treatment group of mice via a chosen route (e.g., intraperitoneal injection or intratracheal instillation) at a predetermined dose and time point before LPS challenge.

    • Administer the vehicle alone to the control group.

  • Induction of Lung Injury:

    • Anesthetize the mice.

    • Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of respiratory distress.

    • At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Collect lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

  • Data Analysis:

    • Perform total and differential cell counts on the BALF.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF using ELISA.

    • Quantify MPO activity in lung tissue homogenates.

    • Perform histological scoring of lung injury on H&E-stained lung sections.

    • Compare the results between the AAPV-CMK-treated group and the control group to assess the protective effects of the inhibitor.

Signaling Pathways and Visualizations

Neutrophil elastase can activate several downstream signaling pathways that contribute to inflammation and tissue damage. By inhibiting NE, AAPV-CMK can effectively modulate these pathways.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Neutrophil elastase can activate TLR4 on the surface of epithelial cells, leading to the production of pro-inflammatory cytokines.

TLR4_Signaling NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 activates AAPV AAPV-CMK AAPV->NE inhibits MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB activation Cytokines Pro-inflammatory Cytokines (IL-8, etc.) NFkB->Cytokines induces transcription

Caption: TLR4 signaling pathway activated by Neutrophil Elastase.

Epidermal Growth Factor Receptor (EGFR) Transactivation Pathway

Neutrophil elastase can indirectly activate EGFR by cleaving and releasing membrane-bound EGFR ligands.

EGFR_Signaling NE Neutrophil Elastase Pro_TGFa pro-TGF-α NE->Pro_TGFa cleaves AAPV AAPV-CMK AAPV->NE inhibits TGFa TGF-α Pro_TGFa->TGFa EGFR EGFR TGFa->EGFR binds & activates MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation & Inflammation MAPK->Proliferation

Caption: EGFR transactivation by Neutrophil Elastase.

Experimental Workflow for In Vitro Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential neutrophil elastase inhibitors in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor (e.g., AAPV-CMK) Stock Solutions D Dispense Reagents into 96-well Plate (Inhibitor, Enzyme) A->D B Prepare Neutrophil Elastase Solution B->D C Prepare Fluorogenic Substrate Solution F Add Substrate C->F E Pre-incubate (37°C, 15-30 min) D->E E->F G Measure Fluorescence (Kinetic Reading) F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: In vitro screening workflow for NE inhibitors.

Conclusion

This compound is a powerful and specific tool for the study of neutrophil elastase. Its irreversible mechanism of action provides a robust method for inhibiting NE activity both in vitro and in vivo. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize AAPV-CMK in their investigations into the roles of neutrophil elastase in health and disease. Understanding the downstream signaling pathways affected by NE and its inhibitors is crucial for the development of novel therapeutic strategies for a range of inflammatory conditions. The continued use of well-characterized inhibitors like AAPV-CMK will undoubtedly contribute to advancing our knowledge in this critical area of research.

References

The Multifaceted Identity of a Potent Neutrophil Elastase Inhibitor: A Technical Guide to Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical tools is paramount. Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK) stands as a significant instrument in the study of inflammatory processes, primarily through its potent and irreversible inhibition of neutrophil elastase. This technical guide delves into the core aspects of AAPV-CMK, offering a detailed overview of its various names, physicochemical properties, experimental applications, and its impact on cellular signaling pathways.

Unveiling the Aliases: Synonyms and Alternative Nomenclature

To navigate the scientific literature effectively, it is crucial to recognize the various synonyms and alternative names for this compound. The compound is frequently modified with a methoxysuccinyl group at the N-terminus to enhance cell permeability and stability, leading to its most common alternative name.

Synonym/Alternative Name Abbreviation Notes
N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketoneMeOSuc-AAPV-CMKThe most common and commercially available form.[1][2][3]
Elastase Inhibitor III-A functional descriptor often used in commercial products.[1]
MSAAPVCK-An abbreviated form of the methoxysuccinyl derivative.[3]
Methoxy-Suc-Ala-Ala-Pro-Val-chloromethyl ketone-A slight variation in the chemical name.[3]
N-(Methoxysuccinyl)-L-alanyl-L-alanyl-L-prolyl-L-valine chloromethylketone-The full, formal chemical name.

Quantitative Profile: Physicochemical and Inhibitory Data

A summary of the key quantitative data for N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone is presented below, providing a clear comparison of its fundamental properties and inhibitory efficacy.

Property Value Reference
Molecular Formula C22H35ClN4O7[1]
Molecular Weight 502.99 g/mol [1]
CAS Number 65144-34-5[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
IC50 for Human Neutrophil Elastase Varies by experimental conditions
Ki for Human Neutrophil Elastase Varies by experimental conditions

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. Researchers should consult specific literature for values relevant to their experimental setup.

In the Lab: Experimental Protocols

The effective use of AAPV-CMK in research necessitates standardized protocols. Below are detailed methodologies for the preparation of stock solutions and for performing a neutrophil elastase inhibition assay.

Preparation of Stock Solutions

Proper preparation and storage of AAPV-CMK are critical for maintaining its inhibitory activity.

Materials:

  • N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Allow the vial of MeOSuc-AAPV-CMK powder to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 100 mM stock solution by dissolving the appropriate amount of MeOSuc-AAPV-CMK in anhydrous DMSO or DMF. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 50.3 mg of the compound in 1 mL of solvent.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Stored properly, the stock solution is stable for up to one year.

Neutrophil Elastase Inhibition Assay Protocol

This protocol outlines a fluorometric assay to determine the inhibitory potential of AAPV-CMK on human neutrophil elastase (HNE).

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-AAPV-CMK stock solution (e.g., 100 mM in DMSO)

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with excitation/emission wavelengths of ~380/460 nm

  • DMSO (for control)

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of HNE in Assay Buffer to the desired final concentration (e.g., 10 nM).

    • Prepare serial dilutions of the MeOSuc-AAPV-CMK stock solution in Assay Buffer to achieve a range of inhibitor concentrations for testing.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 100 µM).

  • Assay Procedure:

    • To the wells of the 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of the diluted MeOSuc-AAPV-CMK solutions to the sample wells.

    • Add 10 µL of DMSO to the control wells (no inhibitor).

    • Add 20 µL of the HNE working solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate working solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

    • Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of MeOSuc-AAPV-CMK relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Logic

AAPV-CMK exerts its biological effects by inhibiting neutrophil elastase, a key protease in inflammatory signaling. The following diagrams, generated using Graphviz, illustrate the signaling pathway influenced by neutrophil elastase and a typical experimental workflow for assessing its inhibition.

G cluster_0 Neutrophil Activation cluster_1 Downstream Signaling cluster_2 Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates Neutrophil Elastase (NE) Release Neutrophil Elastase (NE) Release Neutrophil->Neutrophil Elastase (NE) Release Protease-Activated Receptor 2 (PAR2) Protease-Activated Receptor 2 (PAR2) Neutrophil Elastase (NE) Release->Protease-Activated Receptor 2 (PAR2) Cleaves & Activates p44/42 MAPK Pathway p44/42 MAPK Pathway Protease-Activated Receptor 2 (PAR2)->p44/42 MAPK Pathway Activates Cytokine & Mucin Gene Expression Cytokine & Mucin Gene Expression p44/42 MAPK Pathway->Cytokine & Mucin Gene Expression Upregulates Inflammation Inflammation Cytokine & Mucin Gene Expression->Inflammation Promotes AAPV-CMK AAPV-CMK AAPV-CMK->Neutrophil Elastase (NE) Release Irreversibly Inhibits

Caption: Neutrophil Elastase Signaling Pathway and Inhibition by AAPV-CMK.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Prepare HNE Solution Prepare HNE Solution Prepare AAPV-CMK Dilutions Prepare AAPV-CMK Dilutions Prepare Substrate Solution Prepare Substrate Solution Add Buffer Add Buffer Add AAPV-CMK or Control Add AAPV-CMK or Control Add Buffer->Add AAPV-CMK or Control Add HNE Add HNE Add AAPV-CMK or Control->Add HNE Incubate Incubate Add HNE->Incubate Add Substrate Add Substrate Incubate->Add Substrate Kinetic Fluorescence Reading Kinetic Fluorescence Reading Add Substrate->Kinetic Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Fluorescence Reading->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Caption: Experimental Workflow for Neutrophil Elastase Inhibition Assay.

References

The Critical Role of Tetrapeptide Sequences in Defining Inhibitor Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular recognition, short peptide sequences often serve as critical determinants of binding specificity and affinity. Among these, tetrapeptides—sequences of four amino acids—have emerged as pivotal motifs in the design and development of highly specific inhibitors for a range of therapeutic targets. Their relatively small size offers advantages in synthesis and modification, while still providing sufficient chemical information to achieve potent and selective inhibition. This technical guide delves into the core principles governing the role of tetrapeptide sequences in inhibitor specificity, with a focus on well-characterized examples relevant to drug discovery. We will explore the quantitative aspects of these interactions, detail the experimental protocols used to elucidate them, and visualize the associated signaling pathways.

I. The Arginine-Glycine-Aspartate (RGD) Tetrapeptide Motif: A Paradigm of Integrin Inhibitor Specificity

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins. It is recognized by several members of the integrin family of transmembrane receptors, which play crucial roles in cell adhesion, migration, proliferation, and survival. The specificity of RGD-containing peptides for different integrin subtypes is profoundly influenced by the flanking amino acid residues and the conformational constraints of the peptide backbone. This makes the RGD motif a prime target for the development of therapeutics for diseases such as cancer, thrombosis, and osteoporosis.[1]

Quantitative Analysis of RGD-Integrin Binding

The binding affinities of various RGD-containing peptides to different integrin subtypes have been extensively studied. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters used to quantify these interactions. As illustrated in the table below, subtle changes in the tetrapeptide sequence or its cyclization can dramatically alter both the potency and selectivity of the inhibitor.

Peptide SequenceIntegrin SubtypeIC50 (nM)Binding Assay MethodReference
GRGDSαvβ312-89Solid-Phase Binding Assay[2]
GRGDSαvβ5167-580Solid-Phase Binding Assay[2]
GRGDSα5β134-335Solid-Phase Binding Assay[2]
c(RGDfV) (Cilengitide)αvβ3<1ELISA[3]
c(RGDfV) (Cilengitide)αvβ5~10ELISA[3]
c(RGDfV) (Cilengitide)α5β1>1000ELISA[3]
CT3HPQcT3RGDcT3αvβ330-42Competition ELISA[4]
CT3RGDcT3NWaCT3αvβ5650Competition ELISA[4]
CT3RGDcT3AY(D-Leu)CT3α5β190-173Competition ELISA[4]
Signaling Pathway of RGD-Mediated Integrin Inhibition

RGD-containing peptides competitively inhibit the binding of ECM proteins to integrins, thereby disrupting downstream signaling pathways that are critical for cell survival and proliferation. One of the key initial events upon integrin-ligand binding is the recruitment and activation of Focal Adhesion Kinase (FAK). Inhibition of this interaction by RGD peptides can lead to a reduction in FAK phosphorylation and subsequent downstream signaling, ultimately inducing a form of programmed cell death known as anoikis in cancer cells.[5]

RGD_Integrin_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor (αvβ3, α5β1, etc.) ECM->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruits & Activates pFAK Phospho-FAK FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., Akt, ERK) pFAK->Downstream Activates Anoikis Anoikis (Apoptosis) pFAK->Anoikis Inhibition of CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes RGD RGD Peptide Inhibitor RGD->Integrin Inhibits RGD->FAK Prevents Activation RGD->Anoikis Induces

RGD-mediated inhibition of integrin signaling.

II. Tetrapeptide Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[6] The development of potent and selective BACE1 inhibitors is a major focus of Alzheimer's drug discovery. Tetrapeptide-based inhibitors have shown promise in this area.

Quantitative Analysis of BACE1 Inhibition

Several studies have reported the synthesis and evaluation of tetrapeptide inhibitors of BACE1. The inhibitory potency is typically measured as the IC50 value.

InhibitorTetrapeptide SequenceBACE1 IC50 (nM)Reference
KMI-927(undisclosed)34.6
GSK 188909(hydroxy ethylamine isostere)4[7]
Inhibitor 5(undisclosed)Ki = 1.8[7]
Piperazine derivative 6(undisclosed)0.18[7]
BACE1 Signaling and Inhibition

BACE1 cleaves the amyloid precursor protein (APP), initiating a cascade that results in the formation of Aβ plaques. Inhibiting BACE1 is a direct strategy to reduce Aβ production.

BACE1_Pathway cluster_cytoplasm Cytoplasm / Endosome APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 Enzyme gamma_secretase γ-Secretase Ab Amyloid-β (Aβ) Peptide C99->Ab Cleavage by γ-Secretase Plaques Aβ Plaques Ab->Plaques Aggregation Tetrapeptide_Inhibitor Tetrapeptide BACE1 Inhibitor Tetrapeptide_Inhibitor->BACE1 Inhibits RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage by Renin Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by ACE ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide_Inhibitor Tetrapeptide ACE Inhibitor Tetrapeptide_Inhibitor->ACE Inhibits AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure CMA_Workflow start Start: Identify protein with KFERQ-like motif step1 Step 1: Radiolabeling (e.g., ³H-leucine pulse-chase) start->step1 step2 Step 2: Cell Lysis and Lysosome Isolation step1->step2 step5 Step 5: Mutate KFERQ motif and repeat as a negative control step1->step5 Control Experiment step3 Step 3: In vitro Uptake Assay with isolated lysosomes step2->step3 step4 Step 4: Immunoblotting or Autoradiography to detect protein degradation step3->step4 end Conclusion: Confirm CMA-mediated degradation step4->end step5->step2

References

An In-depth Technical Guide to the Core Principles of Irreversible Enzyme Inhibition by Chloromethyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irreversible enzyme inhibitors are a class of compounds that covalently modify an enzyme's active site, leading to a permanent loss of its catalytic activity. Among these, chloromethyl ketones (CMKs) represent a significant and widely studied group of inhibitors, primarily targeting serine and cysteine proteases. Their mechanism of action, specificity, and the kinetic parameters that govern their efficacy are of paramount importance in basic research and for the development of therapeutic agents. This technical guide provides a comprehensive overview of the fundamental principles of irreversible enzyme inhibition by chloromethyl ketones, with a focus on their mechanism, kinetics, and the experimental approaches used for their characterization.

Core Principles of Chloromethyl Ketone Inhibition

The inhibitory action of chloromethyl ketones is predicated on their ability to act as affinity labels. The peptide or amino acid-like portion of the inhibitor directs it to the active site of a specific protease. Once bound, the highly reactive chloromethyl ketone moiety serves as an alkylating agent, forming a stable covalent bond with a nucleophilic residue in the active site.

For serine proteases such as chymotrypsin and trypsin, the key nucleophile is a histidine residue within the catalytic triad.[1] In the case of cysteine proteases, including caspases, the catalytic cysteine residue is the target for alkylation.[2] This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.

The general mechanism can be depicted as a two-step process:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by the inhibitor constant, Ki.

  • Irreversible Covalent Modification: Following the initial binding, the chloromethyl group reacts with the active site nucleophile to form a stable, covalent enzyme-inhibitor adduct (E-I). This step is characterized by the first-order rate constant of inactivation, kinact.

The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the rate of covalent bond formation.[3]

Quantitative Data on Chloromethyl Ketone Inhibitors

The efficacy of chloromethyl ketone inhibitors is quantified by their kinetic constants. The following tables summarize key kinetic parameters for some well-characterized chloromethyl ketone inhibitors.

InhibitorEnzymeTarget ResidueKi (μM)kinact (s⁻¹)kinact/Ki (M⁻¹s⁻¹)Reference(s)
TPCK ChymotrypsinHistidineValue not explicitly foundValue not explicitly foundValue not explicitly found
TLCK TrypsinHistidineValue not explicitly foundValue not explicitly foundValue not explicitly found[4]
InhibitorEnzymeTarget ResidueIC₅₀ (μM)CommentsReference(s)
Ac-YVAD-cmk Caspase-1CysteineValue not explicitly foundPotent and irreversible inhibitor.[5]
Z-VAD-fmk Pan-caspaseCysteineValue not explicitly foundBroad-spectrum caspase inhibitor.[6][7]

Experimental Protocols for Characterizing Irreversible Inhibitors

The determination of the kinetic parameters for irreversible inhibitors requires specialized experimental designs. Below are outlines of key methodologies.

Continuous Spectrophotometric Assay (Kitz-Wilson Analysis)

This method allows for the determination of kinact and Ki in a single experiment by continuously monitoring the enzymatic reaction in the presence of the inhibitor.

Principle: The enzyme is incubated with a substrate that produces a chromogenic or fluorogenic product, and the reaction is initiated by the addition of the inhibitor at various concentrations. The rate of product formation will decrease over time as the enzyme is progressively inactivated.

Methodology Outline:

  • Reagents and Buffers:

    • Enzyme stock solution.

    • Substrate stock solution (specific to the enzyme being assayed).

    • Inhibitor stock solutions at various concentrations.

    • Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH and ionic strength for the enzyme.

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer or plate reader, combine the assay buffer, substrate, and enzyme in a cuvette or microplate well.

    • Allow the mixture to equilibrate to the desired temperature.

    • Initiate the reaction by adding the chloromethyl ketone inhibitor.

    • Monitor the increase in absorbance or fluorescence over time.

  • Data Analysis:

    • The progress curves (absorbance/fluorescence vs. time) at each inhibitor concentration are fitted to a first-order decay equation to obtain the observed rate of inactivation (kobs).

    • The kobs values are then plotted against the inhibitor concentration.

    • The resulting hyperbolic curve is fitted to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and Ki (the concentration of inhibitor that gives half-maximal inactivation rate).

Discontinuous Assay (Time-Dependent IC₅₀)

This method is useful when a continuous assay is not feasible. It involves pre-incubating the enzyme and inhibitor for various times before measuring the remaining enzyme activity.

Principle: The enzyme and inhibitor are allowed to react for specific periods. The reaction is then stopped (or significantly slowed) by dilution, and the remaining enzymatic activity is measured by adding a substrate.

Methodology Outline:

  • Reagents and Buffers:

    • Enzyme stock solution.

    • Inhibitor stock solutions at various concentrations.

    • Assay buffer.

    • Substrate stock solution.

    • Stop solution (if necessary).

  • Assay Procedure:

    • Pre-incubate the enzyme with different concentrations of the chloromethyl ketone inhibitor in the assay buffer at a constant temperature.

    • At various time points, take aliquots of the pre-incubation mixture and add them to a solution containing the substrate to initiate the enzymatic reaction. The dilution should be large enough to effectively stop further inhibition.

    • Allow the enzymatic reaction to proceed for a fixed time.

    • Stop the reaction (e.g., by adding a stop solution or by the detection method itself).

    • Measure the amount of product formed.

  • Data Analysis:

    • Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. These data are fitted to a single exponential decay equation to determine the kobs for each inhibitor concentration.

    • Plot the kobs values against the inhibitor concentration and fit to a hyperbolic equation to determine kinact and Ki.

    • Alternatively, determine the IC₅₀ value at each pre-incubation time point. A plot of IC₅₀ versus time can be used to calculate kinact and Ki.[6]

Mass Spectrometry (LC-MS/MS) Based Assay

This direct method monitors the covalent modification of the enzyme by the inhibitor.

Principle: The enzyme is incubated with the inhibitor, and at various time points, the reaction is quenched. The reaction mixture is then analyzed by LC-MS/MS to quantify the amount of unmodified and modified enzyme.

Methodology Outline:

  • Reagents and Buffers:

    • Purified enzyme stock solution.

    • Inhibitor stock solutions at various concentrations.

    • Incubation buffer.

    • Quenching solution (e.g., formic acid).

  • Assay Procedure:

    • Incubate the purified enzyme with the chloromethyl ketone inhibitor at various concentrations.

    • At different time points, quench the reaction by adding a quenching solution.

    • Separate the modified and unmodified enzyme using liquid chromatography (LC).

    • Detect and quantify the different enzyme species using tandem mass spectrometry (MS/MS).[8]

  • Data Analysis:

    • The percentage of modified enzyme is plotted against time for each inhibitor concentration.

    • The data are fitted to a first-order rate equation to determine the kobs at each inhibitor concentration.

    • A plot of kobs versus inhibitor concentration is then used to determine kinact and Ki.[9]

Visualization of Affected Signaling Pathways

Chloromethyl ketones, particularly TLCK and TPCK, have been shown to affect intracellular signaling pathways beyond their direct protease targets. This is often due to their ability to inhibit other enzymes, such as kinases, or to interfere with the function of key signaling proteins.

NF-κB Signaling Pathway

TLCK is known to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[10] It is thought to act by inhibiting an upstream protease involved in the degradation of the NF-κB inhibitor, IκB.

NFkB_Pathway cluster_nucleus Nucleus TLCK TLCK IKK IKK Complex TLCK->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Gene Expression (Inflammation)

Caption: Inhibition of the NF-κB signaling pathway by TLCK.

p70S6K Signaling Pathway

TPCK has been shown to inhibit the activation of p70S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth, downstream of the PI3K/Akt/mTOR pathway.

p70S6K_Pathway TPCK TPCK p70S6K p70S6K TPCK->p70S6K Inhibits Activation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->p70S6K Phosphorylates (Activates) S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis

Caption: Inhibition of the p70S6K signaling pathway by TPCK.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a general workflow for the kinetic characterization of an irreversible inhibitor.

Experimental_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents choose_assay Choose Assay Method prepare_reagents->choose_assay continuous_assay Continuous Spectrophotometric Assay choose_assay->continuous_assay Continuous Monitoring discontinuous_assay Discontinuous Assay (Time-Dependent IC₅₀) choose_assay->discontinuous_assay Endpoint Measurement ms_assay LC-MS/MS Assay choose_assay->ms_assay Direct Detection run_assay Run Assay with Varying Inhibitor Concentrations & Times continuous_assay->run_assay discontinuous_assay->run_assay ms_assay->run_assay collect_data Collect Progress Curves or Endpoint Data run_assay->collect_data analyze_kobs Calculate kobs for each Inhibitor Concentration collect_data->analyze_kobs plot_kobs Plot kobs vs. [Inhibitor] analyze_kobs->plot_kobs fit_hyperbola Fit Data to Hyperbolic Equation plot_kobs->fit_hyperbola determine_kinetics Determine kinact and Ki fit_hyperbola->determine_kinetics end End determine_kinetics->end

References

Methodological & Application

Protocol for preparing Ala-Ala-Pro-Val-Chloromethylketone stock solution in DMSO.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase, in Dimethyl Sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Chemical and Physical Properties

A summary of the key quantitative data for N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone is presented in the table below.

PropertyValueSource
Molecular Formula C₂₂H₃₅ClN₄O₇[1][2][3]
Molecular Weight 502.99 g/mol [1][3]
Appearance Powder
Melting Point 159-161 °C[1]
Storage Temperature -20°C[1][4]
Solubility DMSO (≥ 5 mg/mL), Methanol (50 mg/mL)

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol outlines the steps to prepare a 100 mM stock solution of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone in DMSO. A 100 mM concentration is a commonly used starting point for subsequent dilutions to working concentrations for in vitro experiments.[4]

Materials:

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-dissolution Preparations:

    • Bring the vial of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone powder and the bottle of DMSO to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.[4]

    • Ensure your workspace is clean and sterile, particularly if the stock solution will be used in cell culture experiments.[5]

    • Wear appropriate PPE, including gloves and safety glasses, as DMSO can facilitate the absorption of chemicals through the skin.[5]

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone powder into the microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 50.3 mg of the compound.

    Calculation:

    • Volume (L) x Concentration (mol/L) = Moles

    • 0.001 L x 0.1 mol/L = 0.0001 mol

    • Moles x Molecular Weight ( g/mol ) = Mass (g)

    • 0.0001 mol x 502.99 g/mol = 0.0503 g = 50.3 mg

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.

    • Close the tube tightly and vortex gently until the powder is completely dissolved.[5] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][6]

    • Store the aliquots at -20°C for long-term storage.[1][4] The stock solution in DMSO is stable for up to one year when stored properly.[4]

Signaling Pathways and Experimental Workflow

N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone is a well-characterized inhibitor of neutrophil elastase, a serine protease involved in various physiological and pathological processes. The chloromethylketone moiety forms a covalent bond with the active site histidine and serine residues of the elastase, leading to irreversible inhibition.[4][7][8]

Below is a diagram illustrating the experimental workflow for preparing the stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Reagents Equilibrate Reagents (Inhibitor and DMSO) to Room Temperature Weigh Inhibitor Weigh Inhibitor (e.g., 50.3 mg) Equilibrate Reagents->Weigh Inhibitor Add DMSO Add Anhydrous DMSO (e.g., 1 mL) Weigh Inhibitor->Add DMSO Vortex Vortex to Dissolve Add DMSO->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing the inhibitor stock solution.

Safety Precautions and Best Practices

  • Handling: Always handle N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone and DMSO in a well-ventilated area. Avoid inhalation of the powder.[9]

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO Considerations: Use anhydrous DMSO to prevent hydrolysis of the compound. Be aware that DMSO is readily absorbed through the skin and can carry dissolved substances with it.[5]

  • Working Concentrations: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to 0.5% to avoid cytotoxicity.[10] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Disposal: Dispose of the chemical waste according to your institution's guidelines.

By following this detailed protocol, researchers can confidently prepare a stable and accurately concentrated stock solution of N-Methoxysuccinyl-Ala-Ala-Pro-Val-Chloromethylketone for their experimental needs.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) is a potent, irreversible, and cell-permeable inhibitor of serine proteases, most notably human neutrophil elastase (HNE), also known as leukocyte elastase (HLE).[1][2] HNE is found in the azurophilic granules of polymorphononuclear leukocytes and is implicated in various inflammatory diseases such as rheumatoid arthritis, emphysema, and cystic fibrosis due to its ability to hydrolyze extracellular matrix proteins like elastin and collagen.[1] AAPV-CMK also shows inhibitory activity against cathepsin G and proteinase 3.[2][3] Its mechanism of action involves the chloromethyl ketone (CMK) group, which forms a covalent bond with the active site serine or cysteine residue of the target protease, leading to irreversible inhibition.[1] These characteristics make AAPV-CMK a critical tool for studying the roles of neutrophil elastase in pathology and for screening potential therapeutic agents.

Preparation of AAPV-CMK Stock Solutions

Proper preparation and storage of AAPV-CMK are crucial for maintaining its activity.

  • Solvent Selection: AAPV-CMK is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For in vitro assays, DMSO is the most commonly recommended solvent.[1][3] It can be dissolved in DMSO at concentrations up to 125 mg/mL (248.51 mM).[3][4] It is advisable to use freshly opened, hygroscopic DMSO to ensure maximum solubility.[3]

  • Stock Solution Concentration: A common starting stock solution concentration is 100 mM prepared in DMSO.[1] From this high-concentration stock, working solutions can be prepared by dilution in the appropriate assay buffer.

  • Storage:

    • Powder: Store the solid compound sealed and away from moisture at -20°C for up to one year or -80°C for up to two years.[3]

    • Stock Solutions: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store frozen aliquots at -20°C for up to one month or -80°C for up to six months.[1][3] Before use, allow the vial to warm to room temperature.[1]

Recommended Working Concentrations

The optimal working concentration of AAPV-CMK is highly dependent on the specific assay, the concentration of the target enzyme (neutrophil elastase), and the cell type being used. The data below, synthesized from manufacturer datasheets and scientific literature, provides recommended starting ranges. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

Assay TypeTarget Enzyme/Cell TypeRecommended Concentration RangeIncubation TimeNotes
Enzyme Inhibition Assay Purified Human Neutrophil Elastase (HNE)10 nM - 10 µM5 - 30 minutesA 20-minute pre-incubation of the enzyme with the inhibitor is often suggested for optimal inhibition before adding the substrate.[1]
Cell-Based Assay Neutrophils, Leukocytes, THP-1 monocytes1 µM - 50 µM30 minutes - 24 hoursThe required concentration and time can vary based on cell permeability and the specific cellular process being investigated (e.g., inhibition of elastase release or activity in cell culture supernatant).
Inhibitor Screening High-Throughput Screening (HTS)1 µM - 25 µM5 - 15 minutesUsed as a positive control for inhibition in screening assays for novel neutrophil elastase inhibitors.[5]

Protocols

Protocol 1: In Vitro Neutrophil Elastase (HNE) Inhibition Assay

This protocol provides a method to determine the inhibitory activity of AAPV-CMK against purified HNE using a fluorogenic substrate.

Materials:

  • N-(Methoxysuccinyl)-AAPV-CMK (Inhibitor)

  • Purified Human Neutrophil Elastase (Enzyme)

  • Fluorogenic HNE Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-AMC)[6]

  • Assay Buffer (e.g., 25 mM TRIS, 250 mM NaCl, pH 7.5)[6]

  • DMSO

  • Black 96-well microplate[7]

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm or ~400/505 nm)[5][7][8]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition prep_inhibitor 1. Prepare AAPV-CMK Stock & Dilutions add_inhibitor 5. Add AAPV-CMK or Vehicle Control prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare HNE Working Solution add_enzyme 4. Add HNE to Wells prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate Working Solution add_substrate 7. Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate 6. Incubate for 20 min at 37°C add_inhibitor->incubate incubate->add_substrate read_plate 8. Measure Fluorescence Kinetically add_substrate->read_plate

Caption: Workflow for HNE inhibition assay using AAPV-CMK.

Procedure:

  • Prepare AAPV-CMK Dilutions: Prepare a 100 mM stock solution of AAPV-CMK in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve final concentrations ranging from 10 nM to 10 µM in the assay wells. Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor wells).

  • Prepare Enzyme Solution: Dilute the purified HNE stock in Assay Buffer to a working concentration that gives a linear rate of substrate cleavage over the measurement period.

  • Assay Plate Setup:

    • Add 50 µL of diluted HNE solution to the wells of a black 96-well plate.[5]

    • Add 25 µL of the serially diluted AAPV-CMK solutions or vehicle control to the corresponding wells.

    • Include "Enzyme Control" (HNE + vehicle), "Inhibitor" (HNE + AAPV-CMK), and "Background Control" (Assay Buffer only) wells.[5]

  • Pre-incubation: Mix the plate gently and incubate for 20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Prepare the HNE substrate according to the manufacturer's protocol. Add 25 µL of the substrate solution to all wells to start the reaction.[5] The final volume in each well should be 100 µL.

  • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence in kinetic mode for 10-30 minutes at 37°C.[5][8]

  • Data Analysis: Determine the rate of reaction (RFU/min) from the linear portion of the kinetic curve. Calculate the percent inhibition for each AAPV-CMK concentration relative to the Enzyme Control. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of Released Elastase Activity

This protocol describes how to measure the ability of AAPV-CMK to inhibit elastase activity in the supernatant of stimulated neutrophils.

Materials:

  • Isolated human neutrophils

  • AAPV-CMK

  • Cell culture medium (e.g., RPMI)

  • Stimulant (e.g., Phorbol Myristate Acetate - PMA)[9]

  • HNE substrate and Assay Buffer (as in Protocol 1)

  • 96-well cell culture plate

  • 96-well black assay plate

Mechanism Diagram:

G cluster_cell Cellular Activation & Inhibition cluster_inhibition Inhibition Mechanism stimulant Stimulant (PMA) neutrophil Neutrophil stimulant->neutrophil Activates elastase Released Neutrophil Elastase neutrophil->elastase Releases inhibited_complex Inactive Elastase-CMK Covalent Complex elastase->inhibited_complex inhibitor AAPV-CMK inhibitor->inhibited_complex

References

Application Notes and Protocols for Ala-Ala-Pro-Val-Chloromethylketone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), a potent and irreversible inhibitor of neutrophil elastase, in cell culture experiments. This document is intended to guide researchers in effectively utilizing this compound to investigate the roles of neutrophil elastase in various biological processes, including inflammation, mucus production, and tissue remodeling.

Introduction

This compound, also known as MeOSuc-AAPV-CMK, is a tetrapeptide that acts as a specific and irreversible inhibitor of human neutrophil elastase (HNE).[1][2][3] HNE is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammation. While crucial for host defense, excessive HNE activity is implicated in the pathology of various chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3][4] AAPV-CMK is a cell-permeable and non-cytotoxic compound at effective concentrations, making it a valuable tool for in vitro studies.[2][3][5] It also exhibits inhibitory effects on cathepsin G and proteinase 3.[6]

The inhibitory mechanism involves the chloromethyl ketone (CMK) moiety, which forms a covalent bond with the active site serine (Ser195) or cysteine residues of the target protease, leading to irreversible inactivation.[3][7]

Data Presentation

Physicochemical Properties
PropertyValueReference
Alternate Names Elastase Inhibitor III; MeOSuc-AAPV-CMK[8]
Molecular Formula C₂₂H₃₅ClN₄O₇[2]
Molecular Weight 502.99 g/mol [2]
CAS Number 65144-34-5[2]
Appearance Solid powder[4]
Solubility Methanol, DMSO, DMF[2][3]
Storage Store powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C.[2][3]
Recommended Working Concentrations
ApplicationCell TypeConcentration RangeIncubation TimeReference
Inhibition of HNE in cell cultureU937 (human monocytic cells)Increasing inhibition observed over timeUp to 26 hours[9]
Inhibition of HNE-induced MUC1 expressionA549 (human lung carcinoma), NHBE (normal human bronchial epithelial)50 - 200 nM (of NE)24 hours (for NE stimulation)[1][2]
General in vitro inhibitionN/AA 20-minute pre-incubation is suggested for optimal inhibition20 minutes[3]
Control for Proteinase K inhibitionIn vitro RT-PCR assay0.5 mMN/A[10]
In vivo (mouse model)Balb/c mice (oropharyngeal aspiration)85 µMDays 1, 4, and 7[1]

Signaling Pathways

Neutrophil elastase is a key mediator of inflammation and tissue damage through the activation of several signaling pathways. AAPV-CMK can be used to dissect these pathways by specifically blocking the enzymatic activity of HNE.

Neutrophil Elastase-Induced MUC1 and MUC5AC Upregulation

Neutrophil elastase stimulates the expression of MUC1 and MUC5AC, two key mucins involved in airway mucus production, through a complex signaling cascade. Understanding this pathway is critical for developing therapies for muco-obstructive lung diseases.

NE_Mucin_Pathway cluster_MUC1 MUC1 Pathway cluster_MUC5AC MUC5AC Pathway NE Neutrophil Elastase PKC_delta PKCδ NE->PKC_delta AAPV_CMK AAPV-CMK AAPV_CMK->NE inhibits Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE (TNF-α-converting enzyme) ROS->TACE pro_TNF_alpha pro-TNF-α TACE->pro_TNF_alpha cleaves TGF_alpha TGF-α TACE->TGF_alpha releases TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 EGFR EGFR TGF_alpha->EGFR MAPK MAPK EGFR->MAPK MUC5AC MUC5AC Gene Expression MAPK->MUC5AC

NE-induced mucin upregulation pathway.[1][2][3]
Neutrophil Elastase-Induced CXCL8 Upregulation

Neutrophil elastase can also induce the expression of the pro-inflammatory chemokine CXCL8 (IL-8) through a TLR4-dependent signaling pathway.

NE_CXCL8_Pathway NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 AAPV_CMK AAPV-CMK AAPV_CMK->NE inhibits MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB CXCL8 CXCL8 (IL-8) Gene Expression NFkB->CXCL8

NE-induced CXCL8 upregulation pathway.[4]

Experimental Protocols

Preparation of AAPV-CMK Stock Solution
  • Reconstitution: Prepare a 100 mM stock solution of AAPV-CMK in sterile DMSO or DMF.[3] For example, to make a 10 mM stock, dissolve 5.03 mg of AAPV-CMK (MW: 502.99) in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one year.[3] When ready to use, allow the vial to warm to room temperature before opening.

General Experimental Workflow for Studying HNE Inhibition

Experimental_Workflow start Start cell_culture Seed and culture cells to desired confluency start->cell_culture pre_treatment Pre-treat cells with AAPV-CMK or vehicle control cell_culture->pre_treatment stimulation Stimulate cells with Neutrophil Elastase (HNE) pre_treatment->stimulation incubation Incubate for desired period (e.g., 24 hours) stimulation->incubation harvest Harvest cells or supernatant for downstream analysis incubation->harvest analysis Downstream Analysis: - Western Blot - qRT-PCR - ELISA - Enzyme Activity Assay harvest->analysis end End analysis->end

General experimental workflow.
Protocol 1: Inhibition of Neutrophil Elastase Activity in Cell Lysates

This protocol measures the residual HNE activity in cell lysates after treatment with AAPV-CMK.

Materials:

  • Cells of interest (e.g., U937, neutrophils)

  • AAPV-CMK

  • Neutrophil elastase (positive control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • HNE assay buffer (200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[5]

  • Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)[5]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Culture cells and treat with various concentrations of AAPV-CMK or vehicle control for the desired time (e.g., 0-26 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Enzyme Activity Assay: a. In a 96-well black plate, add 20 µL of cell lysate to each well. b. Add HNE assay buffer to a final volume of 90 µL. c. To initiate the reaction, add 10 µL of 100 µM MeOSuc-AAPV-AMC substrate (final concentration 10 µM).[5] d. Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically at 37°C for 10-20 minutes.[5]

  • Data Analysis: Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration. Compare the activity in AAPV-CMK-treated samples to the vehicle control.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is for analyzing the effect of AAPV-CMK on HNE-induced signaling pathways, such as the phosphorylation of ERK1/2.

Materials:

  • Treated cell lysates (from Protocol 1)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-MUC1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the release of pro-inflammatory cytokines, such as CXCL8 (IL-8), into the cell culture supernatant.

Materials:

  • Cell culture supernatant (from treated cells)

  • CXCL8/IL-8 ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: After cell treatment and stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating with a detection antibody. c. Adding a substrate to develop a colorimetric signal. d. Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of CXCL8 in the samples. Compare the cytokine levels in AAPV-CMK-treated samples to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of neutrophil elastase in health and disease. By using the protocols and information provided in these application notes, researchers can effectively design and execute experiments to elucidate the molecular mechanisms driven by this key inflammatory protease. Careful optimization of inhibitor concentration and incubation time for specific cell types and experimental conditions is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols for Elastase Activity Assay Using MeOSuc-AAPV-pNA Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase, a serine protease found in neutrophils, plays a crucial role in the degradation of extracellular matrix proteins. While essential for immune responses and tissue remodeling, unregulated elastase activity is implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory arthritis. Consequently, the accurate measurement of elastase activity is paramount for both basic research and the development of therapeutic inhibitors.

This document provides a detailed guide to performing an elastase activity assay using the highly specific chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is specifically cleaved by neutrophil elastase and proteinase 3, but not by other proteases like cathepsin G or chymotrypsin, ensuring high specificity in complex biological samples.[1][2][3] The enzymatic cleavage of MeOSuc-AAPV-pNA releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405-410 nm.[1][2]

Principle of the Assay

The assay is based on the enzymatic reaction where elastase cleaves the peptide bond in the MeOSuc-AAPV-pNA substrate. This releases p-nitroaniline (pNA), a yellow-colored compound. The rate of pNA formation is directly proportional to the elastase activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.

Assay_Principle Elastase Neutrophil Elastase EnzymeSubstrate Elastase-Substrate Complex Elastase->EnzymeSubstrate + Substrate MeOSuc-AAPV-pNA (Colorless) Substrate->EnzymeSubstrate EnzymeSubstrate->Elastase releases Peptide MeOSuc-AAPV EnzymeSubstrate->Peptide cleaves to pNA p-Nitroaniline (Yellow, A405nm) EnzymeSubstrate->pNA

Figure 1: Enzymatic reaction of elastase with MeOSuc-AAPV-pNA.

Materials and Reagents

Table 1: Required Materials and Reagents
Reagent/MaterialSupplier/Catalog No.Storage
Human Neutrophil Elastase (HNE)e.g., Sigma-Aldrich, Cayman Chemical-20°C or -80°C
MeOSuc-AAPV-pNAe.g., Cayman Chemical (Cat# 17601), Santa Cruz Biotechnology (Cat# sc-201162)-20°C, desiccated
Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.4-8.0, containing 0.5 M NaCl and 0.05% Triton X-100)Prepare in-house4°C
Dimethyl Sulfoxide (DMSO)e.g., Sigma-AldrichRoom Temperature
96-well microplate, clear, flat-bottomStandard lab supplierRoom Temperature
Microplate reader capable of measuring absorbance at 405-410 nmStandard lab equipmentN/A
Pipettes and tipsStandard lab supplierN/A

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (0.1 M HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5):

    • Dissolve 2.38 g of HEPES and 2.92 g of NaCl in 80 mL of deionized water.

    • Adjust the pH to 7.5 with 1 M NaOH.

    • Add 50 µL of Triton X-100.

    • Bring the final volume to 100 mL with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM):

    • MeOSuc-AAPV-pNA is soluble in DMSO at concentrations greater than 20 mM.[1]

    • Dissolve the required amount of MeOSuc-AAPV-pNA in DMSO to make a 10 mM stock solution. For example, for 5 mg of substrate (MW: 590.63 g/mol ), dissolve in 846.5 µL of DMSO.

    • Store the stock solution in aliquots at -20°C.

  • Enzyme Stock Solution:

    • Reconstitute lyophilized human neutrophil elastase in the assay buffer to a desired stock concentration (e.g., 1 mg/mL).

    • Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Standard Elastase Activity Assay

This protocol is designed for a total reaction volume of 200 µL in a 96-well plate.

Standard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions AddBuffer Add 160 µL of Assay Buffer to each well Reagents->AddBuffer AddEnzyme Add 20 µL of diluted Elastase to wells AddBuffer->AddEnzyme Incubate1 Pre-incubate at 37°C for 5 minutes AddEnzyme->Incubate1 AddSubstrate Add 20 µL of Substrate Working Solution to initiate Incubate1->AddSubstrate Incubate2 Incubate at 37°C (e.g., 30 minutes) AddSubstrate->Incubate2 ReadAbsorbance Measure Absorbance at 405 nm Incubate2->ReadAbsorbance

Figure 2: Workflow for the standard elastase activity assay.
  • Prepare the Microplate:

    • Blank: 180 µL of Assay Buffer + 20 µL of Substrate Working Solution.

    • Enzyme Control: 160 µL of Assay Buffer + 20 µL of diluted Elastase + 20 µL of Assay Buffer (instead of substrate).

    • Test Wells: 160 µL of Assay Buffer + 20 µL of diluted Elastase.

  • Dilute Enzyme:

    • Prepare a working solution of human neutrophil elastase by diluting the stock solution in the assay buffer. The final concentration in the well should be optimized, but a starting point could be in the range of 10-100 ng/mL.

  • Pre-incubation:

    • Add the diluted enzyme to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Prepare a substrate working solution by diluting the 10 mM stock solution in the assay buffer. A final substrate concentration of 100-200 µM in the well is a common starting point.

    • Add 20 µL of the substrate working solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C. The reaction can be monitored in kinetic mode (reading absorbance every 1-2 minutes for 15-30 minutes) or as an endpoint assay (stopping the reaction after a fixed time, e.g., 30 minutes).

  • Measure Absorbance:

    • Measure the absorbance at 405 nm using a microplate reader.

Protocol 3: Inhibitor Screening Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Prepare the Microplate:

    • Follow the setup for the standard assay, but include wells for different concentrations of the test inhibitor.

  • Add Inhibitor:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed volume (e.g., 10 µL) of each inhibitor dilution to the test wells. Add the same volume of assay buffer to the control wells.

  • Pre-incubation with Inhibitor:

    • Add the diluted elastase to the wells containing the inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure:

    • Follow steps 4-6 of the Standard Elastase Activity Assay protocol.

Data Presentation and Analysis

Table 2: Representative Data for Elastase Activity Assay
WellDescriptionAbsorbance at 405 nm (Endpoint)Corrected Absorbance
1Blank0.0500.000
2Elastase Control (No Inhibitor)0.8500.800
3Inhibitor (1 µM)0.6500.600
4Inhibitor (10 µM)0.4500.400
5Inhibitor (100 µM)0.1500.100
Data Analysis
  • Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Corrected Absorbance of Test Well / Corrected Absorbance of Elastase Control)] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 3: Example IC50 Values for Known Elastase Inhibitors
InhibitorReported IC50 (µM)Reference
Sivelestat0.044[4]
GW-3116160.022[4]
BAY-6780.020[4]
Compound 17 (from Paulownia tomentosa)Ki = 3.2 (noncompetitive)[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for determining the inhibitory potential of a compound on elastase activity.

Inhibitor_Screening_Logic Start Start: Hypothesis of Elastase Inhibition Assay Perform Elastase Activity Assay with varying inhibitor concentrations Start->Assay Data Measure Absorbance at 405 nm Assay->Data Analysis Calculate % Inhibition Data->Analysis Plot Plot % Inhibition vs. log[Inhibitor] Analysis->Plot IC50 Determine IC50 value from sigmoidal curve fit Plot->IC50 Conclusion Conclusion on Inhibitory Potency IC50->Conclusion

Figure 3: Logical workflow for inhibitor screening and IC50 determination.

Troubleshooting

Table 4: Common Issues and Solutions
IssuePossible CauseSuggested Solution
High background absorbance Substrate degradationPrepare fresh substrate solution. Store stock solution in aliquots at -20°C.
Contaminated reagentsUse fresh, high-purity reagents and deionized water.
Low signal or no activity Inactive enzymeUse a fresh aliquot of enzyme. Ensure proper storage conditions.
Incorrect buffer pHVerify the pH of the assay buffer.
Inhibitory components in the sampleInclude appropriate controls and consider sample purification.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsEnsure the microplate is properly equilibrated to the assay temperature.

Conclusion

The chromogenic assay using MeOSuc-AAPV-pNA provides a robust, sensitive, and specific method for measuring neutrophil elastase activity. The detailed protocols and guidelines presented in this document are intended to assist researchers in successfully implementing this assay for basic research and drug discovery applications. Adherence to proper experimental technique and data analysis will ensure reliable and reproducible results.

References

Application of AAPV-CMK in cystic fibrosis research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils. A key mediator in this process is neutrophil elastase (NE), a serine protease released by activated neutrophils in the airways of individuals with CF. Elevated levels of NE contribute to lung tissue damage, impair immune responses, and perpetuate the inflammatory cycle.

AAPV-CMK (N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone) is a potent and specific irreversible inhibitor of neutrophil elastase. Its high specificity makes it an invaluable tool for elucidating the specific roles of NE in the pathophysiology of cystic fibrosis. By inhibiting NE, AAPV-CMK allows researchers to study the downstream consequences of NE activity and to evaluate the therapeutic potential of NE inhibition.

These application notes provide an overview of the key applications of AAPV-CMK in CF research, supported by detailed experimental protocols and quantitative data.

Applications of AAPV-CMK in Cystic Fibrosis Research

AAPV-CMK has been instrumental in demonstrating the role of neutrophil elastase in several key pathological processes in cystic fibrosis:

  • Inhibition of Pro-Inflammatory Cytokine Production: Neutrophil elastase can directly stimulate airway epithelial cells to produce pro-inflammatory cytokines, such as Interleukin-8 (IL-8), a potent neutrophil chemoattractant. This creates a vicious cycle of inflammation. AAPV-CMK has been used to demonstrate that this IL-8 induction is NE-dependent.

  • Prevention of Macrophage Extracellular Trap (MET) Formation: Macrophages, when exposed to NE, can release extracellular traps (METs), which are web-like structures of DNA, histones, and granular proteins that contribute to airway obstruction and inflammation. AAPV-CMK has been shown to inhibit the intracellular proteolytic activity of NE within macrophages, a critical step for MET formation.[1][2]

  • Preservation of Phagocytic Function: Neutrophil elastase can cleave receptors on the surface of phagocytes, such as the phosphatidylserine receptor (PSR), impairing their ability to clear apoptotic cells. This leads to an accumulation of necrotic cells and further inflammation. AAPV-CMK has been used to prevent this cleavage and preserve normal phagocytic function.[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments demonstrating the efficacy of AAPV-CMK in inhibiting neutrophil elastase activity in cystic fibrosis-related research models.

Experiment Cell Type Treatment Inhibitor Concentration Effect Reference
Inhibition of IL-8 Gene ExpressionHuman Bronchial Epithelial Cells (BET-1A)Cystic Fibrosis Epithelial Lining Fluid (ELF)AAPV-CMK1 µMPrevented the increase in IL-8 mRNA transcript levels induced by CF ELF.[6]
Inhibition of Intracellular NE ActivityHuman Blood Monocyte-Derived Macrophages (hBMDM)Neutrophil Elastase (NE)AAPV-CMKNot specifiedSignificantly quenched the intracellular proteolytic activity of NE, as measured by DQ-elastin cleavage.[2]
Prevention of MET ReleaseHuman Blood Monocyte-Derived Macrophages (hBMDM)Neutrophil Elastase (NE)AAPV-CMKNot specifiedImplied to prevent MET release by inhibiting the intracellular activity of NE.[1][2]
Inhibition of Phosphatidylserine Receptor CleavageHuman Monocyte-Derived Macrophages (HMDM)Neutrophil Elastase (NE)MeOSuc-Ala-Ala-Pro-Val-CMK (AAPV-CMK)100 µMInhibited the NE-mediated cleavage of the phosphatidylserine receptor.[3][4]
Restoration of Apoptotic Cell PhagocytosisHuman Alveolar Macrophages (AM)Cystic Fibrosis Sputum Soluble Phase (sol)MeOSuc-Ala-Ala-Pro-Val-CMK (AAPV-CMK)100 µMReversed the inhibitory effect of CF sol on the phagocytosis of apoptotic neutrophils.[4]

Experimental Protocols

Protocol 1: Inhibition of Neutrophil Elastase-Induced IL-8 Production in Human Bronchial Epithelial Cells

This protocol describes how to assess the ability of AAPV-CMK to inhibit NE-induced IL-8 production in a human bronchial epithelial cell line (e.g., BEAS-2B or 16HBE14o-).

Materials:

  • Human bronchial epithelial cell line (BEAS-2B or 16HBE14o-)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Human Neutrophil Elastase (NE)

  • AAPV-CMK

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents (primers for IL-8 and a housekeeping gene, e.g., GAPDH)

  • ELISA kit for human IL-8

Procedure:

  • Cell Culture: Culture human bronchial epithelial cells in appropriate medium until they reach 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with a serum-free medium to minimize basal signaling.

  • Inhibitor Pre-treatment: On the day of the experiment, pre-incubate the cells with AAPV-CMK (e.g., 1-10 µM in serum-free medium) for 1 hour. Include a vehicle control (e.g., DMSO).

  • NE Stimulation: Add human neutrophil elastase (e.g., 100 nM) to the wells, with and without the inhibitor, and incubate for a specified time (e.g., 4-24 hours). Include a negative control (no NE).

  • Sample Collection:

    • For qRT-PCR: After the desired incubation time (e.g., 4 hours), wash the cells with PBS and lyse them for RNA extraction.

    • For ELISA: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant for IL-8 protein measurement.

  • Analysis:

    • qRT-PCR: Synthesize cDNA from the extracted RNA and perform qRT-PCR to measure the relative expression of IL-8 mRNA, normalized to the housekeeping gene.

    • ELISA: Measure the concentration of IL-8 in the cell culture supernatant according to the manufacturer's instructions.

Protocol 2: Inhibition of Neutrophil Elastase-Induced Macrophage Extracellular Trap (MET) Formation

This protocol details how to evaluate the effect of AAPV-CMK on the intracellular activity of NE in macrophages, a prerequisite for MET formation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation or a macrophage cell line (e.g., THP-1)

  • Macrophage differentiation medium (e.g., RPMI-1640 with M-CSF for primary cells, or PMA for THP-1)

  • Human Neutrophil Elastase (NE)

  • AAPV-CMK

  • DQ-elastin substrate

  • DNA-quantifying fluorescent dye (e.g., PicoGreen)

  • Fluorescence plate reader and fluorescence microscope

  • DAPI for nuclear staining

Procedure:

  • Macrophage Differentiation: Differentiate monocytes into macrophages according to standard protocols.

  • Inhibitor Pre-treatment: Pre-incubate the differentiated macrophages with AAPV-CMK (e.g., 10 µM) for 1 hour.

  • NE Treatment: Treat the cells with human neutrophil elastase (e.g., 200 nM) for 2-4 hours to allow for internalization.

  • Assessment of Intracellular NE Activity:

    • Wash the cells to remove extracellular NE.

    • Add DQ-elastin substrate to the culture medium.

    • Measure the increase in fluorescence over time (e.g., up to 16 hours) using a fluorescence plate reader. A decrease in fluorescence in the AAPV-CMK treated group indicates inhibition of intracellular NE activity.

  • Quantification of METs:

    • In a separate experiment, treat macrophages with NE with and without AAPV-CMK for a longer duration (e.g., 16-24 hours).

    • Add a cell-impermeable DNA dye (e.g., PicoGreen) to the medium.

    • Measure the fluorescence to quantify the amount of extracellular DNA released.

  • Visualization of METs:

    • Culture macrophages on glass coverslips.

    • After treatment, fix the cells with paraformaldehyde.

    • Stain with a DNA dye (e.g., DAPI) to visualize the extracellular DNA webs characteristic of METs using fluorescence microscopy.

Protocol 3: Assessment of Neutrophil Elastase-Mediated Cleavage of the Phosphatidylserine Receptor on Phagocytes by Flow Cytometry

This protocol describes how to use flow cytometry to measure the cleavage of the phosphatidylserine receptor (PSR) from the surface of macrophages by NE and its inhibition by AAPV-CMK.

Materials:

  • Differentiated macrophages (e.g., from human monocytes or a cell line)

  • Human Neutrophil Elastase (NE)

  • AAPV-CMK

  • Primary antibody against the human phosphatidylserine receptor

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of macrophages.

  • Treatment:

    • Treat the macrophages with human neutrophil elastase (e.g., 1 µM) for a specified time (e.g., 30-60 minutes) at 37°C.

    • In a parallel sample, pre-incubate the cells with AAPV-CMK (e.g., 100 µM) for 30 minutes before adding NE.

    • Include an untreated control.

  • Antibody Staining:

    • Wash the cells with cold flow cytometry buffer to stop the reaction.

    • Incubate the cells with the primary antibody against the phosphatidylserine receptor on ice for 30-60 minutes.

    • Wash the cells to remove unbound primary antibody.

    • Incubate the cells with the fluorochrome-conjugated secondary antibody on ice in the dark for 30 minutes.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in flow cytometry buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the macrophage population and measuring the mean fluorescence intensity (MFI) of the PSR staining. A decrease in MFI in the NE-treated sample compared to the control indicates receptor cleavage. The AAPV-CMK-treated sample should show a preserved MFI.

Visualizations

MET_Formation_Workflow cluster_macrophage Macrophage NE_uptake NE Uptake Intracellular_NE Intracellular NE Activity NE_uptake->Intracellular_NE Chromatin_Decondensation Chromatin Decondensation Intracellular_NE->Chromatin_Decondensation MET_Release MET Release Chromatin_Decondensation->MET_Release NE_extracellular Extracellular NE NE_extracellular->NE_uptake AAPV_CMK AAPV-CMK AAPV_CMK->Intracellular_NE inhibits PSR_Cleavage_Logic NE Neutrophil Elastase (NE) PSR Phosphatidylserine Receptor (PSR) NE->PSR acts on Phagocyte Phagocyte Cleavage PSR Cleavage PSR->Cleavage Impaired_Phagocytosis Impaired Apoptotic Cell Clearance Cleavage->Impaired_Phagocytosis AAPV_CMK AAPV-CMK AAPV_CMK->NE inhibits

References

Application Notes and Protocols for Studying Neutrophil Elastase in Lung Injury Models Using Ala-Ala-Pro-Val-Chloromethylketone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophil elastase (NE) is a potent serine protease released by activated neutrophils during an inflammatory response. In the context of lung injury, excessive NE activity contributes significantly to the pathophysiology of conditions such as Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). NE can degrade essential components of the extracellular matrix, including elastin, leading to damage of the alveolar-capillary barrier.[1] Furthermore, NE can perpetuate the inflammatory cascade by upregulating pro-inflammatory cytokines and inducing apoptosis of lung epithelial cells.[1][2]

Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), also known as MeOSuc-Ala-Ala-Pro-Val-CMK, is a specific and irreversible inhibitor of human neutrophil elastase.[3] Its mechanism of action involves the chloromethylketone group forming a covalent bond with the active site histidine residue of the elastase, thereby inactivating the enzyme.[4] This property makes AAPV-CMK a valuable tool for elucidating the specific role of neutrophil elastase in various in vitro and in vivo models of lung injury.

These application notes provide detailed protocols for utilizing AAPV-CMK in preclinical lung injury models, methods for assessing its efficacy, and an overview of the key signaling pathways involved.

Data Presentation

Note: The following tables present representative data to illustrate the expected outcomes of inhibiting neutrophil elastase in a lung injury model. Specific results will vary depending on the experimental conditions.

Table 1: Effect of AAPV-CMK on Bronchoalveolar Lavage Fluid (BALF) Cellularity and Protein Content in a Mouse Model of LPS-Induced Acute Lung Injury.

Treatment GroupTotal Cells (x 10⁵/mL)Neutrophils (x 10⁵/mL)Macrophages (x 10⁵/mL)Total Protein (µg/mL)
Saline Control1.2 ± 0.30.1 ± 0.051.1 ± 0.2150 ± 25
LPS + Vehicle9.5 ± 1.27.8 ± 1.01.5 ± 0.4850 ± 90
LPS + AAPV-CMK (1 mg/kg)5.3 ± 0.83.9 ± 0.71.3 ± 0.3450 ± 60*
LPS + AAPV-CMK (5 mg/kg)3.1 ± 0.5 1.8 ± 0.41.2 ± 0.2280 ± 45**

*p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of AAPV-CMK on Pro-Inflammatory Cytokine Levels in BALF.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Saline Control25 ± 815 ± 510 ± 4
LPS + Vehicle850 ± 1101200 ± 150450 ± 60
LPS + AAPV-CMK (1 mg/kg)480 ± 70750 ± 90250 ± 40*
LPS + AAPV-CMK (5 mg/kg)250 ± 50 400 ± 60150 ± 30**

*p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of AAPV-CMK on Lung Injury Parameters.

Treatment GroupLung Wet/Dry RatioLung Injury Score (Histology)
Saline Control4.1 ± 0.20.5 ± 0.2
LPS + Vehicle6.8 ± 0.53.8 ± 0.4
LPS + AAPV-CMK (1 mg/kg)5.5 ± 0.42.1 ± 0.3
LPS + AAPV-CMK (5 mg/kg)4.7 ± 0.3 1.2 ± 0.2

*p < 0.05, **p < 0.01 compared to LPS + Vehicle. Data are presented as mean ± SEM. Lung injury is scored on a scale of 0 to 4 based on histological findings.[5]

Experimental Protocols

Protocol 1: Preparation of this compound (AAPV-CMK)
  • Reconstitution: Prepare a stock solution of AAPV-CMK at 100 mM in sterile DMSO or DMF.

  • Storage: Aliquot the stock solution and store at -20°C for up to one year. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). The final concentration of DMSO in the administered solution should be kept to a minimum, typically less than 1%.

Protocol 2: Induction of Acute Lung Injury (ALI) in Mice

A. Lipopolysaccharide (LPS)-Induced ALI [6][7][8]

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Anesthesia: Anesthetize the mice with an intraperitoneal injection of ketamine (50-80 mg/kg) and xylazine (8-12 mg/kg).

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on an angled board.

    • Visualize the trachea by transillumination of the neck.

    • Carefully expose the trachea through a small midline incision.

    • Using a 30-gauge needle, gently instill 50 µL of LPS solution (1-5 mg/kg in sterile saline) into the trachea.

    • Suture the incision and allow the mouse to recover on a warming pad.

B. Elastase-Induced Lung Injury [9]

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Anesthesia: Anesthetize the mice as described in Protocol 2A.

  • Intratracheal Instillation:

    • Follow the same procedure for tracheal exposure and instillation as in Protocol 2A.

    • Instill 50 µL of porcine pancreatic elastase (1 mg/mL in sterile saline, approximately 2 mg/kg) into the trachea.

    • Suture the incision and allow the mouse to recover.

Protocol 3: Administration of AAPV-CMK

Note: The optimal dose and timing of AAPV-CMK administration should be determined empirically for each experimental model.

A. Prophylactic Administration

  • Prepare the AAPV-CMK working solution at the desired concentration (e.g., 1-5 mg/kg).

  • Administer the AAPV-CMK solution via intraperitoneal (i.p.) injection or intratracheal (i.t.) instillation 30-60 minutes before the induction of lung injury with LPS or elastase.

B. Therapeutic Administration

  • Induce lung injury as described in Protocol 2.

  • At a specified time point after injury induction (e.g., 2-4 hours), administer the AAPV-CMK working solution via i.p. or i.t. route.

Protocol 4: Assessment of Lung Injury

A. Bronchoalveolar Lavage (BAL)

  • Euthanasia: At 24 hours post-injury induction, euthanize the mice with an overdose of anesthetic.

  • Tracheal Cannulation: Expose the trachea and insert a cannula.

  • Lavage:

    • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate.

    • Repeat the process two more times, pooling the recovered fluid.

  • Cell Count:

    • Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik for differential cell counting.

  • Protein and Cytokine Analysis:

    • Use the supernatant from the BAL fluid for analysis.

    • Measure total protein concentration using a Bradford or BCA assay.

    • Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits.[10]

B. Lung Wet/Dry Ratio [11]

  • Lung Harvest: After euthanasia, carefully excise the right lung.

  • Wet Weight: Blot the lung dry and record its weight.

  • Dry Weight: Place the lung in an oven at 60-80°C for 72 hours, or until a constant weight is achieved. Record the dry weight.

  • Calculation: The wet/dry ratio is calculated as: (Wet Weight / Dry Weight).

C. Histological Analysis [5]

  • Lung Fixation: Perfuse the lungs with 10% neutral buffered formalin.

  • Tissue Processing: Embed the fixed lung tissue in paraffin and section at 5 µm.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Scoring: Evaluate the slides for evidence of lung injury, such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening. A semi-quantitative scoring system can be used to assess the severity of injury.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling in Lung Epithelial Cells

Neutrophil elastase can trigger multiple signaling cascades in lung epithelial cells, leading to inflammation and apoptosis.

NE_Signaling_Pathway cluster_inflammation Pro-inflammatory Response cluster_apoptosis Apoptotic Pathway NE Neutrophil Elastase (NE) PAR1 PAR-1 NE->PAR1 activates PKC PKCδ NE->PKC activates AAPV Ala-Ala-Pro-Val-CMK AAPV->NE NFkB NF-κB PAR1->NFkB activates p53 p53 PAR1->p53 activates DUOX1 DUOX1 PKC->DUOX1 ROS ROS DUOX1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 MAPK p38 MAPK TNFR1->MAPK MUC1 ↑ MUC1 Transcription TNFR1->MUC1 via ERK1/2, Sp1 MAPK->NFkB IL8 ↑ IL-8 Production NFkB->IL8 Apoptosis Epithelial Cell Apoptosis NFkB->Apoptosis Bax Bax p53->Bax Mito Mitochondrial Permeability Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathways activated by neutrophil elastase in lung epithelial cells.

Experimental Workflow for Testing AAPV-CMK in an ALI Model

The following diagram outlines the typical workflow for evaluating the efficacy of AAPV-CMK in a preclinical model of acute lung injury.

Experimental_Workflow start Start acclimatize Animal Acclimatization (8-10 week old mice) start->acclimatize grouping Randomize into Groups (Control, LPS, LPS+AAPV-CMK) acclimatize->grouping inhibitor_prep Prepare AAPV-CMK (Dilute in sterile saline) grouping->inhibitor_prep inhibitor_admin Administer AAPV-CMK (or Vehicle) via i.p. or i.t. inhibitor_prep->inhibitor_admin wait1 Wait 30-60 min inhibitor_admin->wait1 injury Induce Lung Injury (Intratracheal LPS) wait1->injury wait2 Monitor for 24 hours injury->wait2 euthanasia Euthanize and Collect Samples wait2->euthanasia balf Bronchoalveolar Lavage (BALF) - Cell Counts - Protein - Cytokines euthanasia->balf histology Lung Tissue for Histology (H&E Staining, Injury Score) euthanasia->histology wetdry Lung for Wet/Dry Ratio euthanasia->wetdry analysis Data Analysis and Statistical Comparison balf->analysis histology->analysis wetdry->analysis end End analysis->end

Caption: Experimental workflow for in vivo testing of AAPV-CMK.

Conclusion

This compound is a powerful research tool for investigating the role of neutrophil elastase in the pathogenesis of lung injury. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the mechanisms of NE-mediated lung damage and for the preclinical evaluation of NE inhibitors. The detailed signaling pathways and experimental workflows further aid in the conceptualization and implementation of such studies.

References

Application Notes and Protocols for In Vivo Studies with Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental design considerations for conducting in vivo studies to evaluate the efficacy of elastase inhibitors in relevant disease models. The focus is on practical, step-by-step guidance to ensure robust and reproducible results.

Introduction to Elastase and its Role in Disease

Elastases are a class of proteases that break down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. There are two main types of elastase: neutrophil elastase (NE) and pancreatic elastase (PE). Dysregulation of elastase activity is implicated in the pathogenesis of several inflammatory diseases.[1][2] NE, released by activated neutrophils, contributes to tissue damage in conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1][2][3] Pancreatic elastase is involved in digestive processes, but its leakage into the bloodstream during pancreatitis can lead to systemic inflammation and organ damage.[4][5] Therefore, inhibiting elastase activity presents a promising therapeutic strategy for these conditions.

In Vivo Models for Evaluating Elastase Inhibitors

The selection of an appropriate animal model is critical for the preclinical evaluation of elastase inhibitors. The following sections describe well-established models for studying diseases where elastase plays a significant pathological role.

Elastase-Induced Emphysema/COPD Model in Mice

This model is widely used to mimic the lung tissue destruction seen in human emphysema.[6][7][8] The direct instillation of elastase into the lungs of mice leads to the breakdown of alveolar walls, resulting in airspace enlargement, a hallmark of emphysema.[6][7]

Experimental Protocol:

  • Animal Selection: C57BL/6 or BALB/c mice are commonly used strains.[6]

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Elastase Instillation:

    • Single-Dose Model: Administer a single dose of porcine pancreatic elastase (PPE) or human neutrophil elastase (hNE) intratracheally or oropharyngeally.[6][7][8] A typical dose of hNE is 25 µg.[9]

    • Multiple-Dose Model: For a more chronic model, administer multiple lower doses of PPE (e.g., 0.2 IU) intratracheally at weekly intervals for up to four weeks.[10]

  • Elastase Inhibitor Administration: The test inhibitor can be administered via various routes (e.g., oral, intravenous, intraperitoneal, or intratracheal) before or after elastase instillation, depending on the therapeutic hypothesis (prophylactic or therapeutic).[1] For example, the oral NE inhibitor AZD9668 has been shown to be effective in preclinical models.[1]

  • Endpoint Analysis (typically 2-4 weeks post-elastase):

    • Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess airspace enlargement (mean linear intercept). Use specific stains for elastic fibers (e.g., Weigert's resorcin fuchsin) to visualize elastin degradation.[7]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure inflammatory cell infiltration (neutrophils, macrophages) and levels of inflammatory cytokines (e.g., IL-1β, KC).[10]

    • Lung Function Tests: Measure lung compliance and elastance using techniques like the forced oscillation technique to assess the biomechanical properties of the lungs.[7]

Data Presentation:

ParameterControl Group (Saline)Elastase-Treated GroupElastase + Inhibitor Group
Mean Linear Intercept (µm)
Neutrophil Count in BAL (cells/mL)
IL-1β in BAL (pg/mL)
Static Lung Elastance (cmH2O/mL)
Cerulein-Induced Acute Pancreatitis Model in Rodents

This is a highly reproducible and widely used model of mild acute pancreatitis.[11] Cerulein, a cholecystokinin (CCK) analog, when administered at supramaximal doses, induces pancreatitis characterized by edema, inflammation, and acinar cell injury.[4][11]

Experimental Protocol:

  • Animal Selection: Sprague-Dawley rats or C57BL/6 mice are commonly used.[4][11]

  • Induction of Pancreatitis: Administer repeated intraperitoneal (i.p.) or intravenous (i.v.) injections of cerulein. For rats, a typical regimen is 5 µg/kg/hr i.v., and for mice, hourly i.p. injections of 50 µg/kg.[4][11][12]

  • Elastase Inhibitor Administration: The inhibitor can be administered before or concurrently with cerulein induction. For instance, a continuous infusion of the elastase inhibitor guamerin (1-2 µmol/kg/h) has been shown to be effective in rats.[4]

  • Endpoint Analysis (typically within 24 hours):

    • Biochemical Analysis: Collect blood samples to measure serum levels of amylase and lipase, which are key biomarkers of pancreatic injury.[4]

    • Histopathology: Harvest the pancreas, measure its wet weight (an indicator of edema), and process for H&E staining to grade the severity of pancreatitis based on edema, inflammation, and acinar cell vacuolization.[4]

    • Inflammatory Markers: Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Data Presentation:

ParameterControl Group (Saline)Cerulein-Treated GroupCerulein + Inhibitor Group
Serum Amylase (IU/L)2346.2[4]13,596.8[4]9443.2[4]
Serum Lipase (IU/L)9.9[4]7439.4[4]4516.3[4]
Pancreatic Wet Weight (g)1.4 +/- 0.3[4]2.2 +/- 0.5[4]1.7 +/- 0.6[4]
Serum TNF-α (pg/mL)4.0[4]63.2[4]13.1[4]
Serum IL-6 (pg/mL)13.1[4]198.5[4]102.1[4]

Signaling Pathways and Experimental Workflow Visualization

Neutrophil Elastase Signaling Pathway in Inflammation

Neutrophil elastase can activate various signaling pathways that contribute to inflammation and tissue damage. One such pathway involves the activation of the ERK1/2 signaling cascade, which can be triggered through protease-activated receptors (PARs) or by activating growth factor receptors.[13]

NE_Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 EGFR EGFR NE->EGFR activates MEK MEK PAR2->MEK EGFR->MEK ERK ERK1/2 MEK->ERK Inflammation Inflammation (e.g., Cytokine Release) ERK->Inflammation Inhibitor Elastase Inhibitor Inhibitor->NE

Caption: Neutrophil Elastase Signaling Pathway.

Pancreatic Elastase and Acinar-β Cell Crosstalk

Recent studies suggest that pancreatic elastase can negatively impact β-cell viability and function, potentially through the PAR2 and mechano-signaling pathways.[14][15] Inhibition of pancreatic elastase may therefore protect β-cells.

PE_Signaling cluster_beta_cell β-Cell PE Pancreatic Elastase BetaCell β-Cell PE->BetaCell acts on PAR2 PAR2 PE->PAR2 impairs MechanoSignaling Mechano-Signaling PE->MechanoSignaling impairs AcinarCell Acinar Cell AcinarCell->PE secretes ImpairedViability Impaired Viability & Function PAR2->ImpairedViability MechanoSignaling->ImpairedViability Inhibitor Elastase Inhibitor (e.g., Telaprevir) Inhibitor->PE

Caption: Pancreatic Elastase and β-Cell Crosstalk.

General Experimental Workflow for In Vivo Elastase Inhibitor Studies

The following diagram outlines a typical workflow for evaluating elastase inhibitors in vivo.

Workflow start Start: Hypothesis model Select Animal Model (e.g., Emphysema, Pancreatitis) start->model groups Define Experimental Groups (Control, Disease, Treatment) model->groups induction Induce Disease Model groups->induction treatment Administer Elastase Inhibitor induction->treatment monitoring Monitor Animals (Weight, Clinical Signs) treatment->monitoring endpoints Collect Samples & Measure Endpoints (Blood, Tissues, BALF) monitoring->endpoints analysis Data Analysis (Statistics, Histology) endpoints->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: In Vivo Elastase Inhibitor Study Workflow.

Conclusion

The in vivo models and protocols described in these application notes provide a robust framework for the preclinical evaluation of elastase inhibitors. Careful experimental design, including the appropriate selection of animal models, dosing regimens, and endpoints, is essential for obtaining meaningful and translatable results. The provided diagrams offer a visual representation of the underlying biological pathways and experimental processes to aid in the design and interpretation of these studies.

References

Application Notes: Fluorogenic Substrate Assays for Measuring Neutrophil Elastase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neutrophil elastase (NE), a potent serine protease stored in the azurophil granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of engulfed pathogens.[1][2] However, when released extracellularly during inflammation, NE can degrade components of the extracellular matrix, such as elastin, collagen, and fibronectin.[2][3] Dysregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3] Consequently, the accurate measurement of NE activity is crucial for both basic research and the development of therapeutic inhibitors.[1]

Fluorogenic substrate assays offer a highly sensitive and continuous method for quantifying NE activity.[4] The core principle involves a synthetic peptide substrate that mimics the natural cleavage site of NE, conjugated to a fluorophore and a quencher molecule. In its intact state, the substrate's fluorescence is suppressed by the quencher. Upon cleavage by NE, the fluorophore is liberated, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[5]

Featured Fluorogenic Substrates for Neutrophil Elastase

Several fluorogenic substrates are commercially available for measuring NE activity. The choice of substrate can significantly impact assay sensitivity and specificity. Below is a comparison of common substrates.

Substrate NamePeptide SequenceEx (nm)Em (nm)Km (µM)Notes
MeOSuc-Ala-Ala-Pro-Val-AMC MeOSuc-AAPV-AMC355-380440-460130 - 362Widely used standard substrate for human leukocyte elastase.[6] Detects picomolar levels of the enzyme.[6][7]
(Z-Ala-Ala-Ala-Ala)2R110 (Z-AAAA)2Rh110485525N/AYields the highly fluorescent compound Rhodamine 110 (R110) upon cleavage.[8]
N/A N/A400505N/ASubstrate used in several commercial inhibitor screening kits.[9]
Abz-APEEIMRRQ-EDDnp Abz-APEEIMRRQ-EDDnpN/AN/AN/AA FRET substrate designed to be over 500 times more specific for HNE than for Proteinase 3 (Pr3).[10][11]

Visualizing the Assay Principle and Workflow

To better understand the process, the following diagrams illustrate the fundamental reaction and the experimental steps involved.

AssayPrinciple cluster_after After Cleavage Substrate Fluorogenic Substrate (Peptide-Fluorophore-Quencher) CleavedPeptide Cleaved Peptide Fluorescence Fluorescence (Signal) NE Neutrophil Elastase (NE) NE->Substrate

Caption: Enzymatic cleavage of the fluorogenic substrate by Neutrophil Elastase.

AssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors AddEnzyme Pipette NE Enzyme into microplate wells Reagents->AddEnzyme AddInhibitor Add Test Inhibitors & Controls AddEnzyme->AddInhibitor Incubate1 Incubate for 5 min at 37°C AddInhibitor->Incubate1 AddSubstrate Add Fluorogenic Substrate Mix Incubate1->AddSubstrate ReadPlate Measure Fluorescence (Kinetic Mode, 37°C) Ex/Em appropriate for substrate AddSubstrate->ReadPlate Calculate Calculate Rate of Reaction (Slope of fluorescence vs. time) ReadPlate->Calculate Determine Determine % Inhibition and calculate IC50 Calculate->Determine

Caption: General experimental workflow for an NE inhibitor screening assay.

Experimental Protocols

Protocol 1: Measuring Neutrophil Elastase Activity

This protocol is adapted for a 96-well plate format and can be used to measure the activity of purified NE or NE in biological samples.

A. Materials

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 25 mM TRIS, 250 mM NaCl, pH 7.5[12]

  • 96-well solid black microplate

  • Fluorescence microplate reader with temperature control and kinetic reading capability

B. Reagent Preparation

  • Assay Buffer: Prepare and bring to room temperature before use.

  • NE Stock Solution: Reconstitute purified HNE in a suitable dilution buffer to a stock concentration (e.g., 100 ng/µl). Aliquot and store at -80°C.[13] Avoid repeated freeze-thaw cycles.

  • NE Working Solution: On the day of the experiment, dilute the NE stock solution with Assay Buffer to the desired final concentration. For a standard curve, a serial dilution can be prepared (e.g., 0-25 ng/well).[13]

  • Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a concentrated stock (e.g., 10 mM). Store at -20°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration that is typically 2x the desired final assay concentration.

C. Assay Procedure

  • Standard Curve: Add serially diluted NE standards to wells of the 96-well plate. Adjust the volume in each well to 50 µL with Assay Buffer.[13]

  • Samples: Add your biological samples (e.g., cell lysates, supernatants) to separate wells. Adjust the volume to 50 µL with Assay Buffer.

  • Substrate Addition: Add 50 µL of the Substrate Working Solution to all wells, bringing the total volume to 100 µL. Mix gently.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 10-30 minutes, taking readings every 60 seconds.[13][14] Use the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/500 nm for MeOSuc-AAPV-AFC).[13]

D. Data Analysis

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).

  • Subtract the rate of the blank (no enzyme) control from all other readings.

  • Plot the reaction rates of the NE standards against their concentrations to generate a standard curve.

  • Use the standard curve to determine the NE activity in the unknown samples.

Protocol 2: Screening for Neutrophil Elastase Inhibitors

This protocol allows for the high-throughput screening of potential NE inhibitors.

A. Materials

  • All materials from Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sivelestat or SPCK)[5]

B. Assay Procedure

  • Prepare Reagents: Prepare Assay Buffer, NE Working Solution, and Substrate Working Solution as described in Protocol 1.

  • Plate Layout: Designate wells for:

    • 100% Activity Control (No Inhibitor): 25 µL Assay Buffer + 25 µL solvent (e.g., DMSO).

    • Test Inhibitors: 25 µL of test compounds at various concentrations.

    • Positive Control Inhibitor: 25 µL of known inhibitor.

    • Blank (No Enzyme): 50 µL Assay Buffer.

  • Add Enzyme: Add 50 µL of the diluted NE Working Solution to all wells except the blank.[14]

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 5-10 minutes to allow inhibitors to bind to the enzyme.[14]

  • Initiate Reaction: Add 25 µL of the Substrate Working Solution to all wells.[14]

  • Measurement: Immediately begin kinetic measurement of fluorescence as described in Protocol 1 (e.g., for 30 minutes at 37°C).[14]

C. Data Analysis

  • Calculate the reaction rate (V) for each well as described previously.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., sigmoidal curve) to determine the IC50 value (the concentration of inhibitor required to reduce NE activity by 50%).

Biological Context of Neutrophil Elastase

NE is a key player in inflammatory and immune responses. Released from activated neutrophils, it not only degrades pathogenic proteins but also influences host inflammatory pathways, for instance by processing pro-inflammatory cytokines like pro-IL-1β into their active forms.[15][16] This broader context is important for researchers developing NE inhibitors, as modulating its activity can have widespread physiological effects.

NE_Pathway cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space cluster_effects Downstream Effects Granules Azurophil Granules (Contain NE) NE_Released Neutrophil Elastase (NE) Released Granules->NE_Released Degranulation Pathogens Pathogen Proteins NE_Released->Pathogens Degrades ECM Extracellular Matrix (Elastin, Collagen) NE_Released->ECM Degrades ProIL1B pro-IL-1β (Inactive Cytokine) NE_Released->ProIL1B Cleaves & Activates Degradation_P Pathogen Destruction Pathogens->Degradation_P Degradation_ECM Tissue Damage (Pathology) ECM->Degradation_ECM ActiveIL1B Active IL-1β ProIL1B->ActiveIL1B Inflammation Inflammation ActiveIL1B->Inflammation

Caption: Role of Neutrophil Elastase in immunity and inflammation.

References

Troubleshooting & Optimization

Solubility limitations of Ala-Ala-Pro-Val-Chloromethylketone in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility limitations of Ala-Ala-Pro-Val-Chloromethylketone (AAVP-CMK), a potent and irreversible inhibitor of neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (AAVP-CMK)?

A1: AAVP-CMK is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] It is recommended to prepare a concentrated stock solution in 100% DMSO or DMF. For most applications, preparing a 10 mM or 100 mM stock solution is a common practice.[2]

Q2: Can I dissolve AAVP-CMK directly in aqueous buffers like PBS?

A2: Direct dissolution of AAVP-CMK in aqueous buffers is not recommended due to its limited solubility. While some related compounds show minimal solubility in PBS, it is generally advisable to first dissolve the peptide in DMSO or DMF and then dilute the stock solution into the desired aqueous buffer.

Q3: What is the maximum concentration of DMSO that can be used in my cell culture experiment?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, it is recommended to keep the final concentration of DMSO in your cell culture medium below 1% (v/v), with many researchers opting for concentrations at or below 0.1% to minimize any potential off-target effects or cytotoxicity, especially in long-term experiments.[3][4] It is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.

Q4: How should I store the AAVP-CMK stock solution?

A4: Store the DMSO or DMF stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] When stored properly, the stock solution should be stable for at least six months at -80°C or one month at -20°C.[5][7]

Q5: Is AAVP-CMK stable in aqueous buffers?

A5: Chloromethyl ketones can be susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH. It is recommended to prepare fresh dilutions of AAVP-CMK in your aqueous buffer immediately before each experiment. The stability of the chloromethyl ketone group is generally lower than that of fluoromethyl ketones.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The concentration of the peptide in the final aqueous solution exceeds its solubility limit.- Increase the final volume of the aqueous buffer to lower the final concentration of AAVP-CMK.- Decrease the concentration of your DMSO stock solution and add a larger volume to the aqueous buffer to achieve the same final concentration.- Consider using a different aqueous buffer system. The solubility of peptides can be pH-dependent.[8]
The final concentration of DMSO is too high, causing the peptide to "salt out".- Ensure the final DMSO concentration is as low as possible, ideally below 1%.- Perform a stepwise dilution: first dilute the DMSO stock into a small volume of buffer, vortex gently, and then add this intermediate dilution to the final volume.
Loss of inhibitor activity over time in prepared aqueous solution. Degradation of the chloromethyl ketone moiety.- Prepare fresh working solutions of AAVP-CMK in your aqueous buffer for each experiment.- Avoid storing the inhibitor in aqueous solutions for extended periods, even when refrigerated.
Adsorption of the peptide to plasticware.- Use low-protein-binding microcentrifuge tubes and pipette tips for preparing and handling the inhibitor solutions.
Inconsistent experimental results. Inaccurate concentration of the stock solution due to improper dissolution or storage.- Ensure the AAVP-CMK is completely dissolved in DMSO before aliquoting and freezing.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Cell viability is affected.- Test for DMSO toxicity on your specific cell line by running a vehicle control with the same final DMSO concentration.- Reduce the final DMSO concentration in your experiment if toxicity is observed.

Quantitative Data Summary

Solubility of AAVP-CMK and Related Compounds

CompoundSolventSolubility
This compoundDMSOSoluble
This compoundDMFSoluble
MeOSuc-Ala-Ala-Pro-Ala-CMKDMSO≥10 mg/mL[8]
MeOSuc-Ala-Ala-Pro-Ala-CMKEthanolSparingly soluble (1-10 mg/mL)[8]
MeOSuc-Ala-Ala-Pro-Ala-CMKPBS (pH 7.2)≥10 mg/mL[8]
MeOSuc-Ala-Ala-Pro-Val-AMCDMF20 mg/mL[9]
MeOSuc-Ala-Ala-Pro-Val-AMCDMSO16 mg/mL[9]
MeOSuc-Ala-Ala-Pro-Val-AMCDMF:PBS (pH 7.2) (1:1)0.5 mg/mL[9]

Recommended Maximum DMSO Concentrations in Cell Culture

DMSO ConcentrationObservation
< 0.1%Generally considered safe for most cell lines with minimal effects.[3]
0.1% - 0.5%May be tolerated by many cell lines, but a vehicle control is highly recommended.[1]
> 1%Increased risk of cytotoxicity and off-target effects.[4]

Experimental Protocols

Protocol for Preparation of AAVP-CMK Stock and Working Solutions

  • Preparation of 10 mM Stock Solution in DMSO:

    • Equilibrate the vial of AAVP-CMK powder to room temperature before opening.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of peptide provided. (Molecular Weight of MeOSuc-AAPV-CMK is ~503 g/mol ).

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Vortex gently until the peptide is completely dissolved.

    • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution in Aqueous Buffer:

    • Thaw a single aliquot of the 10 mM AAVP-CMK stock solution at room temperature.

    • Determine the final concentration of AAVP-CMK required for your experiment.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your chosen aqueous buffer (e.g., cell culture medium, enzyme assay buffer).

    • Important: Add the DMSO stock solution to the aqueous buffer while gently vortexing or mixing to ensure rapid and uniform dispersion. This helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final DMSO concentration in the working solution is compatible with your experimental system (ideally ≤ 0.1%).

    • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Application AAVP_powder AAVP-CMK Powder Stock_Solution 10 mM Stock Solution AAVP_powder->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 10 µM AAVP-CMK) Stock_Solution->Working_Solution Dilute Aqueous_Buffer Aqueous Buffer (e.g., Cell Culture Medium) Aqueous_Buffer->Working_Solution Experiment In Vitro Assay or Cell Culture Treatment Working_Solution->Experiment

Caption: Experimental workflow for preparing AAVP-CMK solutions.

signaling_pathway NE Neutrophil Elastase PKCd PKCδ NE->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE (TNF-α Converting Enzyme) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 AAVP AAVP-CMK AAVP->NE Inhibits

Caption: Neutrophil elastase signaling pathway leading to MUC1 transcription.[10]

ecm_degradation_pathway cluster_neutrophil Activated Neutrophil cluster_ecm Extracellular Matrix (ECM) cluster_degradation ECM Degradation Neutrophil Neutrophil Degranulation Degranulation Neutrophil->Degranulation NE_release Neutrophil Elastase Release Degranulation->NE_release Elastin Elastin NE_release->Elastin Degrades Collagen Collagen NE_release->Collagen Degrades Proteoglycans Proteoglycans NE_release->Proteoglycans Degrades Fibronectin Fibronectin NE_release->Fibronectin Degrades Degradation_Products ECM Degradation Products Elastin->Degradation_Products Collagen->Degradation_Products Proteoglycans->Degradation_Products Fibronectin->Degradation_Products AAVP_CMK AAVP-CMK AAVP_CMK->NE_release Inhibits

Caption: Neutrophil elastase-mediated degradation of the extracellular matrix.[9][10][11][12][13]

References

Technical Support Center: Optimizing AAPV-CMK Solution Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of AAPV-CMK (N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone) solutions for reliable and reproducible long-term experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and use of AAPV-CMK solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing AAPV-CMK stock solutions?

A1: AAPV-CMK is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] For most in vitro applications, high-purity, anhydrous DMSO is the solvent of choice. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can compromise the stability of the compound.

Q2: What are the optimal storage conditions for AAPV-CMK powder and stock solutions?

A2: Proper storage is critical for maintaining the integrity of AAPV-CMK. Recommendations are summarized in the table below.[1][3][4][5][6]

Q3: How can I minimize the degradation of AAPV-CMK in my stock solutions?

A3: To minimize degradation, it is essential to aliquot the stock solution into single-use volumes immediately after preparation.[3][4][5] This practice prevents multiple freeze-thaw cycles, which can significantly reduce the inhibitor's activity. Additionally, ensure that the storage vials are tightly sealed to prevent moisture absorption.

Q4: I observe precipitation in my AAPV-CMK stock solution after thawing. What should I do?

A4: If you observe precipitation, gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate that the solvent has absorbed moisture or that the concentration is too high for the storage temperature. Consider preparing a fresh stock solution using anhydrous DMSO.

Troubleshooting Common Experimental Issues

Problem 1: Inconsistent or lower-than-expected inhibition in my assay.

  • Possible Cause 1: Degraded AAPV-CMK solution.

    • Solution: Prepare a fresh stock solution from powder. Ensure you are following the recommended storage conditions and avoiding repeated freeze-thaw cycles.

  • Possible Cause 2: Sub-optimal incubation time.

    • Solution: For optimal inhibition, a pre-incubation of the enzyme with AAPV-CMK for at least 20 minutes is recommended before adding the substrate.[1]

  • Possible Cause 3: Incorrect final concentration.

    • Solution: Double-check your dilution calculations. When diluting the DMSO stock into aqueous buffers, ensure rapid mixing to prevent precipitation. The final DMSO concentration in your assay should typically be kept low (e.g., <1%) to avoid solvent effects.

Problem 2: High background signal in my assay.

  • Possible Cause 1: Contamination of the AAPV-CMK solution.

    • Solution: Prepare a fresh stock solution using sterile, filtered DMSO and handle it under aseptic conditions.

  • Possible Cause 2: Non-specific binding.

    • Solution: Optimize your assay buffer conditions. This may include adjusting the pH or including a non-ionic detergent.

Data Presentation: AAPV-CMK Stability

The following table summarizes the recommended storage conditions for AAPV-CMK powder and stock solutions to ensure long-term stability and experimental consistency.

FormStorage TemperatureRecommended DurationKey Considerations
Powder -20°CUp to 1 yearStore in a tightly sealed container, protected from moisture and light.[1]
-80°CUp to 2 yearsFor long-term archival storage, -80°C is preferred.[3]
Stock Solution (in DMSO or DMF) -20°CUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.[3][5]
-80°CUp to 6 monthsThe preferred temperature for long-term storage of stock solutions.[3][4]

Experimental Protocols

Protocol 1: Preparation of AAPV-CMK Stock Solution

  • Materials:

    • N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (AAPV-CMK) powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Allow the AAPV-CMK powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of AAPV-CMK powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

    • Aliquot the stock solution into single-use, tightly sealed tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term use.

Protocol 2: Assessment of AAPV-CMK Solution Stability

  • Objective: To determine the stability of an AAPV-CMK stock solution over time under specific storage conditions.

  • Materials:

    • AAPV-CMK stock solution (prepared as in Protocol 1)

    • Human leukocyte elastase (HLE)

    • Fluorogenic or chromogenic elastase substrate

    • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)

    • 96-well microplate (black or clear, depending on the substrate)

    • Microplate reader

  • Procedure:

    • Prepare a fresh AAPV-CMK stock solution and store it under the desired test conditions (e.g., -20°C or -80°C).

    • At designated time points (e.g., day 0, week 1, week 2, month 1, etc.), thaw a fresh aliquot of the stored AAPV-CMK.

    • Perform a serial dilution of the thawed AAPV-CMK in assay buffer.

    • In a 96-well plate, pre-incubate a fixed concentration of HLE with the serially diluted AAPV-CMK for 20 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the elastase substrate.

    • Measure the kinetic or endpoint signal using a microplate reader.

    • Calculate the IC50 value for each time point. A significant increase in the IC50 value over time indicates degradation of the inhibitor.

Visualizations

G cluster_0 Leukocyte Elastase Signaling Pathway cluster_1 Inhibition by AAPV-CMK Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation Granule Release Granule Release Neutrophil Activation->Granule Release Leukocyte Elastase (LE) Leukocyte Elastase (LE) Granule Release->Leukocyte Elastase (LE) Extracellular Matrix Degradation Extracellular Matrix Degradation Leukocyte Elastase (LE)->Extracellular Matrix Degradation Irreversible Inhibition Irreversible Inhibition Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage AAPV-CMK AAPV-CMK AAPV-CMK->Leukocyte Elastase (LE)

Caption: Leukocyte elastase signaling pathway and its inhibition by AAPV-CMK.

G cluster_0 Experimental Workflow: AAPV-CMK Stability Assessment A Prepare AAPV-CMK Stock Solution B Aliquot and Store (-20°C or -80°C) A->B C Thaw Aliquot at Designated Time Points B->C D Perform Serial Dilution C->D E Pre-incubate with Leukocyte Elastase D->E F Add Substrate and Measure Activity E->F G Calculate IC50 and Compare Over Time F->G

References

Cross-reactivity of Ala-Ala-Pro-Val-Chloromethylketone with other serine proteases.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for the use of Ala-Ala-Pro-Val-Chloromethylketone (AAVP-CMK), a well-established serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (AAVP-CMK)?

A1: The primary target of AAVP-CMK is Human Neutrophil Elastase (HNE), a serine protease involved in various inflammatory diseases. AAVP-CMK is a potent, irreversible inhibitor of HNE.

Q2: How does AAVP-CMK inhibit serine proteases?

A2: AAVP-CMK is a peptide chloromethylketone that acts as an irreversible inhibitor. The peptide sequence (Ala-Ala-Pro-Val) mimics the substrate of HNE, allowing the inhibitor to bind to the active site of the enzyme. The chloromethylketone moiety then covalently modifies the catalytic histidine and serine residues in the active site, leading to irreversible inactivation of the protease.

Q3: What is the known cross-reactivity of AAVP-CMK with other serine proteases?

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibition of human neutrophil elastase by AAVP-CMK.

ProteaseInhibitorParameterValueReference
Human Neutrophil Elastase (HNE)MeO-Suc-Ala-Ala-Pro-Val-CMKkobs/[I]922 M-1s-1[1]

Note: MeO-Suc-Ala-Ala-Pro-Val-CMK is a closely related analog of Ala-Ala-Pro-Val-CMK and is often used interchangeably in the literature.

Data on the cross-reactivity of AAVP-CMK with other serine proteases (e.g., trypsin, chymotrypsin, thrombin, cathepsin G) is currently limited in publicly accessible literature. Researchers are strongly encouraged to perform their own selectivity profiling against a panel of relevant proteases for their specific application.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition observed 1. Inhibitor degradation: AAVP-CMK may be unstable in certain buffers or over time. 2. Incorrect inhibitor concentration: Errors in dilution or calculation. 3. Inactive inhibitor: Improper storage or handling. 4. High substrate concentration: Substrate outcompetes the inhibitor for binding to the enzyme's active site.1. Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Double-check all calculations and ensure accurate pipetting. 3. Store the inhibitor as recommended by the manufacturer (typically at -20°C or -80°C, desiccated). 4. Reduce the substrate concentration, ideally to a level at or below the Km value.
High background signal 1. Substrate instability: The chromogenic or fluorogenic substrate may be hydrolyzing spontaneously. 2. Contaminating protease activity: The enzyme preparation or other reagents may be contaminated with other proteases.1. Run a control experiment without the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from the experimental values. 2. Use high-purity enzymes and reagents. Consider adding a cocktail of protease inhibitors (excluding serine protease inhibitors if that is your target class) to your assay buffer.
Inconsistent or variable results 1. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. 2. Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Timing inconsistencies: Variations in pre-incubation or reaction times.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled plate reader or water bath for incubations. 3. Use a multichannel pipette or automated liquid handler to ensure consistent timing across wells.
Precipitation in assay wells 1. Low solubility of the inhibitor: AAVP-CMK may have limited solubility in aqueous buffers. 2. Incompatible buffer components: Components of the assay buffer may cause the inhibitor or other reagents to precipitate.1. Dissolve the inhibitor in an appropriate organic solvent (e.g., DMSO) before diluting it into the assay buffer. Ensure the final concentration of the organic solvent is low and does not affect enzyme activity. 2. Check the compatibility of all buffer components and consider using a different buffer system.

Experimental Protocols

Protocol for Assessing the Cross-Reactivity of this compound

This protocol provides a general framework for determining the inhibitory potency (kinact/Ki) of AAVP-CMK against a panel of serine proteases using a continuous spectrophotometric assay.

Materials:

  • This compound (AAVP-CMK)

  • Target serine proteases (e.g., Human Neutrophil Elastase, Trypsin, Chymotrypsin, Thrombin, Cathepsin G)

  • Specific chromogenic or fluorogenic substrates for each protease (see table below)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% Triton X-100)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplates

  • Spectrophotometric or fluorometric microplate reader

Recommended Substrates for Serine Proteases:

ProteaseRecommended Substrate
Human Neutrophil ElastaseMeO-Suc-Ala-Ala-Pro-Val-pNA
TrypsinNα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
ThrombinChromogenic substrate S-2238
Cathepsin GSuc-Ala-Ala-Pro-Phe-pNA

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AAVP-CMK (e.g., 10 mM) in DMSO.

    • Prepare working solutions of each serine protease in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate over the desired time course.

    • Prepare working solutions of each substrate in the assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) for each enzyme-substrate pair.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • AAVP-CMK at various concentrations (prepare serial dilutions). Include a vehicle control (DMSO only).

      • Enzyme solution.

    • Pre-incubate the enzyme and inhibitor for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 10-30 minutes). The wavelength will depend on the specific substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (vo) for each inhibitor concentration and pre-incubation time from the linear portion of the progress curves.

    • Plot the natural logarithm of the percentage of remaining activity (ln(% Activity)) versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (kobs).

    • Plot kobs versus the inhibitor concentration [I].

    • Determine the second-order rate constant (kinact/Ki) from the slope of the linear portion of the plot of kobs versus [I] at low inhibitor concentrations.

Visualizations

Mechanism of Serine Protease Inhibition by Chloromethylketone

InhibitionMechanism cluster_0 Active Site of Serine Protease cluster_1 Covalent Modification Ser195 Serine-195 (Nucleophile) Hemiketal Hemiketal formation with Ser-195 Ser195->Hemiketal 3. Covalent bond formation His57 Histidine-57 (General Base) Alkylation Alkylation of His-57 His57->Alkylation 2. Nucleophilic attack Asp102 Aspartate-102 (Stabilizer) Inhibitor This compound Inhibitor->His57 1. Binding to Active Site InactiveEnzyme Irreversibly Inactivated Enzyme

Caption: Covalent inhibition of a serine protease by AAVP-CMK.

Experimental Workflow for Cross-Reactivity Assessment

ExperimentalWorkflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - AAVP-CMK dilutions - Enzymes - Substrates Preincubation Pre-incubate Enzyme + Inhibitor (Varying times and concentrations) Reagents->Preincubation Reaction Initiate reaction with Substrate Preincubation->Reaction Measurement Measure product formation (Absorbance/Fluorescence) Reaction->Measurement Velocity Calculate Initial Velocities (vo) Measurement->Velocity k_obs Determine k_obs from ln(% Activity) vs. Time Velocity->k_obs k_inact_Ki Determine k_inact/Ki from k_obs vs. [Inhibitor] k_obs->k_inact_Ki

Caption: Workflow for determining inhibitor kinetic parameters.

References

Minimizing cytotoxicity of MeOSuc-AAPV-CMK in primary cell cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of MeOSuc-AAPV-CMK, an irreversible inhibitor of neutrophil elastase, cathepsin G, and proteinase 3, in primary cell cultures.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment
Possible Cause Troubleshooting Steps
Inhibitor Concentration Too High - Perform a dose-response experiment to determine the optimal, non-toxic concentration of MeOSuc-AAPV-CMK for your specific primary cell type. Start with a wide range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability using an MTT or LDH assay.[1] - Refer to published literature for typical working concentrations of MeOSuc-AAPV-CMK or similar peptide inhibitors in comparable experimental systems.
Prolonged Incubation Time - Optimize the incubation time. A 20-minute incubation is often suggested for optimal inhibition.[2] For longer-term experiments, consider if continuous exposure is necessary or if a shorter treatment followed by a wash-out step is sufficient. - Conduct a time-course experiment to assess when cytotoxicity becomes significant.
Solvent Toxicity - MeOSuc-AAPV-CMK is typically dissolved in DMSO.[2] High concentrations of DMSO can be toxic to primary cells. - Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%). - Run a vehicle control (culture medium with the same concentration of DMSO as the treatment group) to assess the solvent's effect on cell viability.
Inhibitor Instability - Chloromethyl ketone compounds can degrade in culture medium, potentially forming cytotoxic byproducts. Prepare fresh stock solutions and dilute to the working concentration immediately before use. - Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Off-Target Effects - The chloromethyl ketone group can react with other cellular components, including ATP-dependent helicases.[4] - Consider using a lower concentration of the inhibitor in combination with other strategies to minimize off-target effects.
Issue 2: Inconsistent or Unreliable Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Inappropriate Assay for Primary Cells - For sensitive primary cells like neurons, an LDH assay, which measures membrane integrity, may be more suitable than an MTT assay, which relies on metabolic activity that can be affected by the experimental treatment itself.[5] - Ensure your chosen assay is validated for your specific primary cell type.
Suboptimal Cell Seeding Density - Plate primary cells at an optimal density to ensure a healthy culture. Both too sparse and too dense cultures can lead to cell stress and death.[6] - Perform a cell titration to determine the linear range of your cytotoxicity assay.[7]
Interference with Assay Reagents - Some compounds can interfere with the chemistry of cytotoxicity assays. For example, reducing agents can affect MTT reduction.[8] - Run appropriate controls, including a no-cell control and a vehicle control, to check for any interference.
Edge Effects in Multi-Well Plates - Evaporation from the outer wells of 96- or 384-well plates can lead to increased concentrations of reagents and affect cell viability.[9] - To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile water or PBS.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for MeOSuc-AAPV-CMK in primary cell cultures?

A1: There is no single recommended starting concentration, as the optimal concentration can vary significantly between different primary cell types. We recommend performing a dose-response experiment starting from a low concentration (e.g., 1 µM) and titrating up to a higher concentration (e.g., 100 µM) to determine the IC50 for your specific cells and the concentration that effectively inhibits the target proteases without causing significant cytotoxicity.

Q2: How can I prepare and store MeOSuc-AAPV-CMK to maintain its stability?

A2: Prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO.[2] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C for up to one year.[2] When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed culture medium immediately before adding it to your cells. Avoid repeated freeze-thaw cycles.

Q3: Are there any alternatives to MeOSuc-AAPV-CMK that might be less cytotoxic?

A3: While MeOSuc-AAPV-CMK is a widely used inhibitor, other classes of protease inhibitors with different mechanisms of action exist, such as beta-lactam inhibitors.[2] The cytotoxicity of these alternatives would also need to be empirically determined for your specific primary cell culture system.

Q4: Can I use cytoprotective agents to reduce the toxicity of MeOSuc-AAPV-CMK?

A4: The use of cytoprotective agents could be a viable strategy, although specific agents for mitigating MeOSuc-AAPV-CMK toxicity have not been extensively documented. General cytoprotective agents that work by reducing oxidative stress or supporting cellular metabolism may be beneficial.[10][11] It is crucial to test the compatibility and efficacy of any cytoprotective agent in your specific experimental setup.

Q5: What are the potential off-target effects of MeOSuc-AAPV-CMK?

A5: The chloromethyl ketone reactive group in MeOSuc-AAPV-CMK is not entirely specific to its target proteases and can potentially react with other cellular proteins, such as ATP-dependent helicases and SAP-domain proteins.[4] These off-target interactions could contribute to cytotoxicity. Using the lowest effective concentration of the inhibitor can help minimize these effects.

Data Presentation

Table 1: Troubleshooting Summary for High Cell Death

Possible Cause Key Recommendation Experimental Approach
High Inhibitor ConcentrationOptimize concentrationDose-response experiment with MTT/LDH assay
Prolonged Incubation TimeShorten exposureTime-course experiment to assess viability
Solvent (DMSO) ToxicityMinimize final concentrationRun vehicle controls; keep DMSO <0.1%
Inhibitor InstabilityUse fresh preparationsPrepare fresh dilutions from single-use aliquots
Off-Target EffectsUse lowest effective doseTitrate to the minimal inhibitory concentration

Table 2: Comparison of Cytotoxicity Assays for Primary Cells

Assay Principle Advantages for Primary Cells Considerations
MTT Assay Measures metabolic activityWell-established, high-throughputMetabolic activity can be altered by treatment
LDH Assay Measures membrane integrityDirectly measures cell lysis, less affected by metabolic changesReleased LDH has a limited half-life in culture

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cytotoxicity in Primary Neurons

This protocol is adapted for sensitive primary neuron cultures.

Materials:

  • Primary neuron culture

  • MeOSuc-AAPV-CMK

  • Neurobasal medium with supplements[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well culture plates, coated with an appropriate substrate (e.g., Poly-D-lysine)[12]

Procedure:

  • Cell Seeding: Plate primary neurons at an optimized density in a 96-well plate and culture for the desired period to allow for maturation.

  • Treatment: Prepare serial dilutions of MeOSuc-AAPV-CMK in pre-warmed culture medium. Carefully replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Assessing Cytotoxicity in Primary Hepatocytes

This protocol is suitable for assessing membrane damage in primary hepatocytes.

Materials:

  • Primary hepatocyte culture

  • MeOSuc-AAPV-CMK

  • Hepatocyte culture medium

  • LDH cytotoxicity assay kit

  • 96-well culture plates

Procedure:

  • Cell Seeding: Plate primary hepatocytes in a 96-well plate and allow them to attach and stabilize.

  • Treatment: Treat the cells with various concentrations of MeOSuc-AAPV-CMK or a vehicle control. Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate for the desired treatment duration.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes) and measure the absorbance at 490 nm.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Prepare Primary Cell Culture seed_cells Seed Cells in Multi-well Plate prep_cells->seed_cells prep_inhibitor Prepare MeOSuc-AAPV-CMK Stock Solution treat_cells Treat Cells with Inhibitor (Dose-Response & Time-Course) prep_inhibitor->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay analyze_data Analyze Results & Determine Optimal Conditions mtt_assay->analyze_data ldh_assay->analyze_data

Caption: Experimental workflow for assessing MeOSuc-AAPV-CMK cytotoxicity.

signaling_pathway cluster_targets MeOSuc-AAPV-CMK Targets cluster_downstream Downstream Effects cluster_outcome Potential Cellular Outcome HLE Human Leukocyte Elastase (HLE) Inflammation Modulation of Inflammation HLE->Inflammation ECM Extracellular Matrix Degradation HLE->ECM CatG Cathepsin G ImmuneResponse Alteration of Immune Response CatG->ImmuneResponse PR3 Proteinase 3 CellSignaling Disruption of Cell Signaling PR3->CellSignaling Cytotoxicity Cytotoxicity Inflammation->Cytotoxicity ImmuneResponse->Cytotoxicity ECM->Cytotoxicity CellSignaling->Cytotoxicity Inhibitor MeOSuc-AAPV-CMK Inhibitor->HLE inhibition Inhibitor->CatG inhibition Inhibitor->PR3 inhibition

References

Optimizing incubation time for complete inhibition of neutrophil elastase by AAPV-CMK.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for the complete inhibition of neutrophil elastase (NE) by N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone (AAPV-CMK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of neutrophil elastase inhibition by AAPV-CMK?

A1: AAPV-CMK is an irreversible inhibitor of neutrophil elastase.[1] It functions as a peptide chloromethyl ketone that covalently modifies the active site of the enzyme, specifically targeting the serine residue (Ser195) in the catalytic triad.[2] This covalent linkage leads to the time-dependent and irreversible inactivation of the enzyme.

Q2: What is the recommended starting incubation time for achieving complete inhibition?

A2: The incubation time required for complete inhibition is dependent on the concentrations of both neutrophil elastase and AAPV-CMK, as well as the temperature of the reaction. For cellular assays involving mature human neutrophils, an incubation time of 1 hour has been utilized.[3][4] In studies with cell lines like U937, incubations have been extended for up to 26 hours to assess intracellular inhibition.[3][4] For in vitro assays with purified enzyme, progress curve analysis is often employed, where the reaction is monitored continuously upon addition of the inhibitor.[5] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.

Q3: How can I determine if the inhibition is complete?

A3: To confirm complete inhibition, you can measure the residual elastase activity at different time points after adding AAPV-CMK. This is typically done using a fluorogenic or chromogenic substrate, such as MeOSuc-AAPV-AMC or MeOSuc-AAPV-pNA.[3][4][5] Complete inhibition is achieved when the rate of substrate hydrolysis in the presence of the inhibitor is indistinguishable from the background rate (a reaction mixture without the enzyme).

Q4: What are the typical concentrations of AAPV-CMK used in experiments?

A4: The effective concentration of AAPV-CMK will vary depending on the experimental setup. In kinetic analyses, the concentration of the inhibitor is typically varied to determine the second-order rate constant (k_inact/K_I).[5] In cellular assays, concentrations can range from nanomolar to micromolar, depending on the cell type and the specific research question.[3][6] It is advisable to perform a dose-response experiment to identify the optimal concentration for your system.

Q5: Can components of cell lysates interfere with the inhibition assay?

A5: Yes, cellular components in lysates can potentially interfere with the measurement of NE activity and its inhibition. For instance, other proteases in the lysate might cleave the substrate, or other cellular components could bind to the inhibitor, reducing its effective concentration.[3] However, studies have shown that for many inhibitors, including AAPV-CMK, the kinetic parameters determined in cell lysates are nearly identical to those obtained with the isolated enzyme.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Inhibition Observed Insufficient Incubation Time: The reaction may not have proceeded long enough for the irreversible inhibitor to fully inactivate the enzyme.Perform a time-course experiment by measuring residual elastase activity at several time points after adding AAPV-CMK to determine the necessary incubation period.
Inhibitor Concentration Too Low: The concentration of AAPV-CMK may not be sufficient to inhibit the amount of neutrophil elastase present.Conduct a dose-response experiment with increasing concentrations of AAPV-CMK to find the optimal inhibitory concentration for your enzyme concentration.
Inhibitor Degradation: AAPV-CMK solutions, if not stored properly, can lose activity.[7]Prepare fresh stock solutions of AAPV-CMK in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]
High Background Signal Substrate Instability: The fluorogenic or chromogenic substrate may be hydrolyzing spontaneously in the assay buffer.Run a control reaction containing only the substrate and assay buffer (no enzyme or inhibitor) to measure the background rate of hydrolysis. Subtract this background from all experimental readings.
Contaminating Protease Activity: Other proteases in the sample (e.g., in cell lysates) may be cleaving the substrate.If using cell lysates, consider using a more specific substrate for neutrophil elastase or immunopurifying the enzyme before the assay.
Variability Between Replicates Pipetting Errors: Inaccurate pipetting of the enzyme, inhibitor, or substrate can lead to inconsistent results.Use calibrated pipettes and ensure proper mixing of all components in the reaction wells.
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature.Ensure that all assay components are at the same temperature and that the reaction is carried out at a constant, controlled temperature.[5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Purified Neutrophil Elastase

This protocol is adapted from progress curve analysis methods used to determine the inhibitory activity of mechanism-based inhibitors.[5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.25.

    • Neutrophil Elastase (HNE) Stock Solution: Prepare a stock solution of purified HNE in the assay buffer. The final concentration in the assay is typically around 10 nM.[5]

    • AAPV-CMK Stock Solution: Prepare a stock solution of AAPV-CMK in DMSO.

    • Substrate Stock Solution: Prepare a stock solution of MeOSuc-AAPV-pNA (p-nitroanilide) in DMSO. The final concentration in the assay is typically around 105 µM.[5]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, substrate, and AAPV-CMK to the desired final concentrations.

    • Initiate the reaction by adding the HNE solution.

    • Immediately begin monitoring the absorbance at 410 nm at 25°C using a plate reader.

    • Record the absorbance at regular intervals over a period of time sufficient to observe the progress of the inhibition.

  • Data Analysis:

    • Plot the absorbance versus time. The resulting progress curves will show a decrease in the reaction rate over time as the enzyme is inactivated.

    • The data can be fitted to an equation for time-dependent inhibition to determine the pseudo-first-order rate constant (k_obs).

Protocol 2: Inhibition of Intracellular Neutrophil Elastase in Cultured Cells

This protocol is based on methods used to assess the effect of inhibitors on intracellular HNE in cell lines.[3][4]

  • Cell Culture and Treatment:

    • Culture cells (e.g., U937 cells) under standard conditions.

    • Incubate the cells with varying concentrations of AAPV-CMK or a vehicle control for the desired period (e.g., 1 to 26 hours).[3][4]

  • Cell Lysis:

    • After incubation, wash the cells to remove any extracellular inhibitor.

    • Lyse the cells using an appropriate lysis buffer.

  • Elastase Activity Assay:

    • Reagent Preparation:

      • Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.[4]

      • Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin) in DMSO. The final concentration in the assay is typically around 10 µM.[4]

    • Assay Procedure:

      • In a 96-well plate, add the cell lysate to the assay buffer.

      • Initiate the reaction by adding the MeOSuc-AAPV-AMC substrate.

      • Monitor the increase in fluorescence (Ex/Em = 380/460 nm) at 37°C over time using a fluorescence plate reader.[4]

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

    • Express the residual HNE activity in inhibitor-treated cells as a percentage of the activity in vehicle-treated control cells.

Data Summary

Table 1: Kinetic Parameters of Neutrophil Elastase Inhibition

InhibitorTarget EnzymeK_i or IC_50k_on (M⁻¹s⁻¹)k_off (s⁻¹)Reference
MeOSuc-AAPV-CMKHuman Neutrophil ElastaseVaries (Irreversible)Data not consistently reported0 (Irreversible)[3]
Eglin CHuman Neutrophil Elastase1.9 ± 0.8 x 10⁻¹⁰ M (in lysate)Not ReportedNot Reported[3]
SivelestatHuman Neutrophil ElastaseNot ReportedNot ReportedNot Reported[3]

Note: As an irreversible inhibitor, the potency of AAPV-CMK is more accurately described by the second-order rate constant (k_inact/K_I) rather than a simple IC50 or Ki value, which are typically used for reversible inhibitors.

Table 2: Experimental Conditions for Neutrophil Elastase Inhibition Assays

ParameterIn Vitro (Purified Enzyme)Cellular Assay (e.g., U937 cells)
Enzyme Source Purified Human Neutrophil ElastaseEndogenous enzyme in cell lysate
Inhibitor AAPV-CMKAAPV-CMK
Substrate MeOSuc-AAPV-pNAMeOSuc-AAPV-AMC
Detection Method Absorbance (410 nm)Fluorescence (Ex/Em = 380/460 nm)
Typical Incubation Time Monitored continuously (progress curve)1 - 26 hours
Temperature 25°C37°C
Assay Buffer 0.1 M HEPES, 0.5 M NaCl, pH 7.25200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0
Reference [5][3][4]

Visualizations

experimental_workflow_in_vitro cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, HNE, AAPV-CMK, and Substrate mix Mix Buffer, Substrate, and AAPV-CMK in Plate reagents->mix initiate Initiate Reaction with HNE mix->initiate monitor Monitor Absorbance at 410 nm initiate->monitor plot Plot Absorbance vs. Time monitor->plot fit Fit Data to Determine k_obs plot->fit

Caption: In Vitro Neutrophil Elastase Inhibition Assay Workflow.

experimental_workflow_cellular cluster_cell_culture Cell Treatment cluster_lysis_assay Lysis and Activity Assay cluster_data_analysis Data Analysis culture Culture Cells treat Incubate Cells with AAPV-CMK culture->treat wash Wash Cells treat->wash lyse Lyse Cells wash->lyse assay Perform Elastase Activity Assay on Lysate lyse->assay calculate Calculate Rate of Substrate Hydrolysis assay->calculate compare Compare to Control to Determine % Inhibition calculate->compare

Caption: Intracellular Neutrophil Elastase Inhibition Assay Workflow.

logical_relationship cluster_factors Factors Influencing Incubation Time cluster_outcome Desired Outcome inc_time Optimal Incubation Time complete_inhibition Complete Inhibition inc_time->complete_inhibition inhib_conc [AAPV-CMK] inhib_conc->inc_time enzyme_conc [Neutrophil Elastase] enzyme_conc->inc_time temp Temperature temp->inc_time

Caption: Factors Determining Optimal Incubation Time for Inhibition.

References

Technical Support Center: Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK) and Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments involving Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK).

Frequently Asked Questions (FAQs)

Q1: Does this compound (AAPV-CMK) inhibit caspase-1?

No, this compound (AAPV-CMK), also known as MeOSuc-AAPV-CMK, is not recognized as an inhibitor of caspase-1. It is a potent and irreversible inhibitor of human neutrophil elastase (NE). Its inhibitory activity is directed towards serine proteases like neutrophil elastase, and it has also been reported to inhibit cathepsin G and proteinase 3.

The specificity of protease inhibitors is largely determined by their peptide sequence, which mimics the substrate recognition site of the target enzyme. Caspase-1, a cysteine protease, has a distinct substrate preference, typically recognizing the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD). Inhibitors designed to target caspase-1, such as Ac-YVAD-CMK, incorporate this specific sequence to ensure selective binding and inhibition. The Ala-Ala-Pro-Val sequence of AAPV-CMK is recognized by neutrophil elastase, not caspase-1.

Q2: What is the primary application of AAPV-CMK in research?

AAPV-CMK is primarily used as a selective inhibitor of neutrophil elastase in studies of chronic inflammatory airway diseases and other inflammatory conditions where neutrophil elastase activity is implicated.

Q3: Are there specific inhibitors for caspase-1?

Yes, several specific inhibitors for caspase-1 are commercially available. A commonly used and potent inhibitor is Ac-YVAD-CMK (N-Acetyl-Tyr-Val-Ala-Asp-chloromethylketone). This inhibitor's peptide sequence is derived from the natural cleavage site of pro-interleukin-1β by caspase-1, ensuring high selectivity.

Troubleshooting Guide

Problem 1: No inhibition of caspase-1 activity observed with AAPV-CMK in our assay.

  • Cause: This is the expected outcome. AAPV-CMK is not a caspase-1 inhibitor.

  • Solution: To inhibit caspase-1 activity, use a validated caspase-1 inhibitor such as Ac-YVAD-CMK. Verify the activity of your caspase-1 enzyme using a specific substrate like Ac-YVAD-pNA or a fluorometric equivalent.

Problem 2: Unexpected cell death or off-target effects observed when using AAPV-CMK.

  • Cause: While AAPV-CMK is selective for neutrophil elastase, at high concentrations, chloromethylketone moieties can potentially react with other cellular nucleophiles.

  • Solution:

    • Titrate the inhibitor concentration: Determine the minimal effective concentration of AAPV-CMK required to inhibit neutrophil elastase in your experimental system to minimize potential off-target effects.

    • Include proper controls: Use a negative control (vehicle only) and a positive control for the observed off-target effect if known.

    • Confirm target engagement: If possible, directly measure the inhibition of neutrophil elastase activity in your experimental setup to correlate it with the observed phenotype.

Quantitative Data Summary

Currently, there is no available data in the scientific literature demonstrating the inhibitory activity (IC50 or Ki values) of this compound against caspase-1. The table below summarizes the known targets of AAPV-CMK and a representative inhibitor for caspase-1.

InhibitorTarget ProteaseInhibitor TypeReported IC50/Ki
Ala-Ala-Pro-Val-CMK Human Neutrophil ElastaseIrreversibleData not consistently reported, but potent inhibition is well-established.
Cathepsin GIrreversibleNot widely quantified in literature.
Proteinase 3IrreversibleNot widely quantified in literature.
Ac-YVAD-CMK Caspase-1IrreversiblePotent inhibition (in the nanomolar range).

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay (Colorimetric)

This protocol is for determining caspase-1 activity in cell lysates using a colorimetric substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Caspase-1 substrate: Ac-YVAD-pNA (p-nitroanilide)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add 50-100 µg of protein lysate per well.

  • If using an inhibitor (e.g., Ac-YVAD-CMK as a positive control for inhibition), pre-incubate the lysate with the inhibitor for 30 minutes at 37°C.

  • Add the caspase-1 substrate Ac-YVAD-pNA to a final concentration of 200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-1 activity.

Protocol 2: Neutrophil Elastase Activity Assay (Fluorometric)

This protocol is for determining neutrophil elastase activity using a fluorometric substrate.

Materials:

  • Neutrophil elastase substrate: MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare your sample (e.g., purified enzyme, cell supernatant).

  • In a 96-well black plate, add your sample.

  • If using an inhibitor (e.g., AAPV-CMK), pre-incubate the sample with the inhibitor for 15-30 minutes at room temperature.

  • Add the neutrophil elastase substrate MeOSuc-AAPV-AMC to a final concentration of 100 µM.

  • Immediately begin kinetic measurements of fluorescence intensity at 37°C for 15-30 minutes, taking readings every 1-2 minutes.

  • The rate of increase in fluorescence is proportional to the neutrophil elastase activity.

Visualizations

Caspase-1_Signaling_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D Caspase1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical Caspase-1 Signaling Pathway.

Experimental_Workflow cluster_caspase1 Caspase-1 Inhibition Assay cluster_elastase Neutrophil Elastase Inhibition Assay C1_Lysate Cell Lysate (containing Caspase-1) C1_Inhibitor Test Inhibitor (e.g., AAPV-CMK) C1_Lysate->C1_Inhibitor Pre-incubate C1_Substrate Ac-YVAD-pNA C1_Inhibitor->C1_Substrate Add Substrate C1_Measurement Measure Absorbance at 405 nm C1_Substrate->C1_Measurement NE_Sample Sample (containing NE) NE_Inhibitor Test Inhibitor (e.g., AAPV-CMK) NE_Sample->NE_Inhibitor Pre-incubate NE_Substrate MeOSuc-AAPV-AMC NE_Inhibitor->NE_Substrate Add Substrate NE_Measurement Measure Fluorescence (Ex:380, Em:460) NE_Substrate->NE_Measurement

Caption: General experimental workflow for protease inhibition assays.

How to prevent degradation of Ala-Ala-Pro-Val-Chloromethylketone during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ala-Ala-Pro-Val-Chloromethylketone (AAVP-CMK) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid AAVP-CMK?

A1: Solid AAVP-CMK should be stored at -20°C.[1] Under these conditions, it is stable for at least one year.

Q2: How should I prepare and store stock solutions of AAVP-CMK?

A2: It is recommended to prepare stock solutions in anhydrous DMSO or DMF. These stock solutions should be stored as frozen aliquots at -20°C and are stable for up to one year. Avoid repeated freeze-thaw cycles.

Q3: What precautions should I take before using AAVP-CMK in my experiments?

A3: Before use, it is important to allow the vial of AAVP-CMK to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound, which can lead to hydrolysis.

Q4: What are the primary factors that can cause degradation of AAVP-CMK?

A4: Like many similar peptide-based inhibitors and chloromethyl ketones, AAVP-CMK is susceptible to degradation by factors such as pH, temperature, and light.[2][3][4] The chloromethyl ketone moiety is reactive and can be prone to hydrolysis, especially at non-optimal pH conditions. For a similar cysteine chloromethyl ketone derivative, increased degradation was observed at higher pH values.[2]

Q5: Is AAVP-CMK sensitive to light?

A5: While specific data on the photosensitivity of AAVP-CMK is limited, it is a general good practice for storing chemical compounds to protect them from light to prevent potential photochemical degradation.[3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of inhibitory activity in the experiment. Degradation of AAVP-CMK due to improper storage or handling.- Ensure the solid compound and stock solutions have been stored at -20°C. - Prepare fresh stock solutions from solid AAVP-CMK. - Avoid repeated freeze-thaw cycles of stock solutions by storing in single-use aliquots. - Allow the compound to equilibrate to room temperature before preparing solutions.
Precipitate observed in the stock solution upon thawing. The solubility of AAVP-CMK may be limited in aqueous buffers.- Ensure the stock solution is completely dissolved in DMSO or DMF before diluting into aqueous buffers. - Consider the final concentration of the organic solvent in your experimental setup to ensure it does not affect the biological system.
Variability in experimental results between different batches of AAVP-CMK. Potential degradation of an older batch of the compound.- Always note the purchase and solution preparation dates. - If a batch is over a year old, consider purchasing a new supply to ensure optimal activity.
High background signal or non-specific effects. Possible degradation products of AAVP-CMK interfering with the assay.- Use freshly prepared dilutions from a properly stored stock solution for each experiment. - Characterize the purity of the AAVP-CMK if degradation is suspected.

Experimental Protocols

Protocol for Assessing AAVP-CMK Stability

This protocol outlines a general method to assess the stability of AAVP-CMK under different conditions.

  • Preparation of AAVP-CMK Solutions:

    • Prepare a concentrated stock solution of AAVP-CMK (e.g., 10 mM) in anhydrous DMSO.

    • Dilute the stock solution to the desired final concentration in various buffers (e.g., phosphate-buffered saline at different pH values: 5, 7, and 9).

  • Incubation Conditions:

    • Aliquot the AAVP-CMK solutions into separate tubes for each condition to be tested.

    • Incubate the tubes under different conditions:

      • Temperature: -20°C, 4°C, room temperature (20-25°C), and 37°C.

      • Light: Protect one set of samples from light while exposing another set to ambient light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Analysis of Remaining Active AAVP-CMK:

    • Use a functional assay, such as an elastase inhibition assay, to determine the remaining activity of AAVP-CMK in each sample.

    • Alternatively, use analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact AAVP-CMK.

  • Data Analysis:

    • Plot the percentage of remaining AAVP-CMK activity or concentration against time for each condition.

    • Calculate the degradation rate constant and half-life under each condition.

Visualizations

cluster_storage AAVP-CMK Storage Workflow solid Solid AAVP-CMK stock Stock Solution (in DMSO or DMF) solid->stock -20°C Storage aliquots Single-Use Aliquots stock->aliquots Aliquot & Freeze at -20°C working Working Solution (in buffer) aliquots->working Thaw & Dilute experiment Experiment working->experiment

Caption: Recommended workflow for the storage and preparation of AAVP-CMK solutions.

cluster_degradation Potential Degradation Pathways AAVP Ala-Ala-Pro-Val-CMK (Active) hydrolysis Hydrolysis of CMK group AAVP->hydrolysis High pH, Moisture oxidation Oxidation AAVP->oxidation Oxidizing agents photodegradation Photodegradation AAVP->photodegradation Light Exposure degraded Inactive Products hydrolysis->degraded oxidation->degraded photodegradation->degraded

Caption: Factors contributing to the degradation of AAVP-CMK.

References

Addressing poor cell permeability of peptide-based inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my peptide inhibitor shows low cell permeability?

A1: Low cell permeability of peptides is often due to several intrinsic properties:

  • High Polar Surface Area: The peptide backbone contains numerous polar amide bonds, which are energetically unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.

  • Large Molecular Size: Many therapeutic peptides are larger than typical small molecules, hindering their ability to passively diffuse across the cell membrane.

  • Hydrogen Bonding Capacity: The amide protons in the peptide backbone can form hydrogen bonds with the aqueous environment, which must be broken for the peptide to enter the hydrophobic membrane core. Strategies that promote intramolecular hydrogen bonding can "hide" these polar groups and improve permeability.[1]

  • Charge: Peptides with a high net charge, particularly negative charges, often exhibit poor membrane crossing. A net charge of 0 to +2 is generally more favorable for cell penetration.[2]

Q2: What is a "stapled peptide" and how can it improve my inhibitor's uptake?

A2: A stapled peptide is a synthetic peptide in which its alpha-helical secondary structure is locked in place by a chemical brace, or "staple".[3] This is typically achieved by cross-linking the side chains of two amino acids. This modification offers several advantages for cell permeability:

  • Enhanced Helicity and Stability: Stapling stabilizes the α-helical conformation, which can enhance proteolytic stability.[2][3]

  • Reduced Polarity: The stabilized helical structure can mask the polar amide bonds of the peptide backbone, making the molecule more hydrophobic and better able to partition into the cell membrane.[2]

  • Improved Target Affinity: By pre-organizing the peptide into its bioactive conformation, stapling can reduce the entropic penalty of binding to its intracellular target.[2]

Q3: How do Cell-Penetrating Peptides (CPPs) work?

A3: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can translocate across the cell membrane and can be conjugated to cargo molecules, such as your peptide inhibitor, to facilitate their intracellular delivery.[4][5] The exact mechanisms are still debated but fall into two main categories:

  • Direct Penetration: Some CPPs are thought to directly perturb the cell membrane, creating transient pores or destabilizing the lipid bilayer to allow entry.[6]

  • Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane into vesicles.[6][7] While this gets the peptide into the cell, endosomal escape is often required for the peptide to reach its cytosolic or nuclear target.

Q4: What is lipidation and how can it help my peptide enter cells?

A4: Lipidation is the covalent attachment of a lipid moiety, such as a fatty acid, to a peptide.[8] This strategy is clinically proven and can significantly enhance cell permeability.[9] For example, the therapeutic peptide Tirzepatide is modified by lipidation to improve its uptake and stability.[10] The attached lipid increases the peptide's affinity for the cell membrane, promoting insertion and cellular uptake.[8][9] Generally, increasing the length of the lipid chain leads to increased cellular uptake.[9]

Q5: What are the pros and cons of these different permeability-enhancing strategies?

A5: Choosing the right strategy depends on your specific peptide, target, and experimental context.

StrategyProsCons
Stapled Peptides Stabilizes desired conformation, increases proteolytic resistance, can improve target affinity.[2][3]Can be synthetically challenging, the staple itself might alter binding, not all sequences are amenable.
Cell-Penetrating Peptides (CPPs) Can deliver large and complex cargo, versatile for different cargo types.[5][6][11]May get trapped in endosomes, potential for off-target effects or toxicity, can alter biodistribution.
Lipidation Clinically validated, significantly improves membrane affinity and uptake, can improve half-life.[8][9]Can lead to aggregation, might interfere with target binding if not positioned correctly.[9]
N-methylation Reduces hydrogen bond donors, can improve permeability and proteolytic stability.[12]Can alter peptide conformation and potentially reduce binding affinity.[13][14]

Troubleshooting Experimental Issues

Problem: My peptide is modified for better uptake, but now its binding affinity to the target is lost.

  • Possible Cause: The modification (e.g., staple, CPP, lipid) is sterically hindering the key binding residues of your peptide from interacting with its target protein.

  • Troubleshooting Steps:

    • Re-evaluate Modification Site: If possible, move the modification site away from the known binding interface of the peptide. For instance, with CPPs, test conjugation to the N-terminus, C-terminus, or an internal non-critical residue.[15][16]

    • Use a Linker: Introduce a flexible linker (e.g., glycine-serine repeats) between your peptide and the permeability-enhancing moiety to provide more spatial freedom.

    • Computational Modeling: Use molecular modeling to predict how the modification might be altering the peptide's conformation and interaction with its target. This can help guide a more rational redesign.[17]

    • Binding Affinity Assays: Systematically perform binding affinity assays (e.g., SPR, ITC, or fluorescence polarization) on each new modified version to quantify the impact on target engagement.[18][19]

Problem: I see a strong signal in my fluorescent uptake assay, but my peptide shows no downstream biological effect.

  • Possible Cause: Your peptide is successfully entering the cell but is getting trapped in endosomes and is unable to reach its cytosolic or nuclear target. This is a common issue with CPP-mediated delivery, which often relies on endocytosis.[6]

  • Troubleshooting Steps:

    • Co-localization Microscopy: Perform a co-localization experiment. Label your peptide with one fluorophore (e.g., green) and use a marker for late endosomes/lysosomes like LysoTracker (e.g., red). If the peptide is trapped, you will see significant overlap (yellow signal).

    • Include Endosomal Escape Moieties: Modify your delivery strategy to include components that promote endosomal escape, such as fusogenic peptides or pH-responsive polymers.

    • Test Different CPPs: The mechanism and efficiency of endosomal escape can vary between different CPPs. Test a panel of CPPs to find one that provides better cytosolic delivery for your specific cargo.

Problem: My permeability assay results (e.g., PAMPA vs. Caco-2) are conflicting.

  • Possible Cause: The assays are measuring different transport mechanisms. The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion across a lipid layer.[20][21] In contrast, a Caco-2 cell-based assay uses a monolayer of intestinal cells and can account for passive diffusion, active transport, and active efflux.[22][23]

  • Troubleshooting Steps:

    • High PAMPA, Low Caco-2: This pattern suggests your peptide has good passive permeability but is a substrate for an active efflux pump (like P-glycoprotein) in the Caco-2 cells, which pumps it back out.[21][22] To confirm this, run the Caco-2 assay with a known efflux pump inhibitor.[24]

    • Low PAMPA, High Caco-2: This indicates that your peptide has poor passive diffusion but may be a substrate for an active uptake transporter expressed by the Caco-2 cells.

    • Use Both Assays Diagnostically: Using the data from both assays can help you diagnose the specific transport mechanism, which is critical for guiding further optimization.[22]

Visual Guides and Workflows

Decision Workflow for Improving Peptide Permeability

G start Start: Poorly permeable peptide inhibitor check_activity Is peptide activity known to be conformation- dependent (e.g., α-helical)? start->check_activity stapling Consider Peptide Stapling check_activity->stapling Yes cpp Consider Conjugation to a Cell-Penetrating Peptide (CPP) check_activity->cpp No evaluate Synthesize & Evaluate (PAMPA, Caco-2, Uptake Assay) stapling->evaluate lipidation Consider Lipidation cpp->evaluate other_mods Consider other modifications: - N-methylation - D-amino acid substitution lipidation->evaluate other_mods->evaluate troubleshoot Troubleshoot: - Loss of activity? - Endosomal trapping? evaluate->troubleshoot Low Permeability or Activity end Optimized Peptide evaluate->end Success troubleshoot->check_activity Redesign

Caption: A decision tree to guide the selection of a permeability enhancement strategy.

Mechanisms of Peptide Cellular Uptake

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide Peptide Inhibitor (+/- CPP, Lipid, etc.) Direct Direct Translocation (Membrane Perturbation) Peptide->Direct Energy-Independent Endo Endocytosis Peptide->Endo Energy-Dependent Cytosol Cytosol (Active Peptide) Direct->Cytosol Endosome Endosome Endo->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol

Caption: Overview of major pathways for peptide entry into a cell.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to passively diffuse across an artificial lipid membrane.[20][25]

Materials:

  • 96-well PAMPA plate system (hydrophobic PVDF filter plate as 'donor', and a standard 96-well plate as 'acceptor').

  • Artificial membrane solution (e.g., 1-2% lecithin in dodecane).[26]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test peptide and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO).

  • 96-well UV plate for analysis.

  • Plate reader or LC-MS/MS system.

Methodology:

  • Prepare Membrane: Gently add 5 µL of the artificial membrane solution onto the filter of each well of the donor plate. Be careful not to puncture the membrane.[26]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate: Add 150-200 µL of your test peptide and control solutions (e.g., at 10-500 µM) to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5 to 18 hours in a chamber with controlled humidity to prevent evaporation.[21][27]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy for peptides with a chromophore, or LC-MS/MS for higher sensitivity and specificity).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human intestinal Caco-2 cells to model drug absorption and efflux.[22][23]

Materials:

  • Caco-2 cells.

  • Transwell® insert plates (e.g., 24-well).

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

  • Test peptide and control compounds.

  • Lucifer Yellow for monolayer integrity testing.

  • LC-MS/MS system for analysis.

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts. Culture for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[24]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. You can also perform a Lucifer Yellow leakage test; low passage of this fluorescent marker indicates a healthy monolayer.

  • Bidirectional Transport (A to B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the test peptide solution to the apical (A, upper) chamber.

    • Add fresh transport buffer to the basolateral (B, lower) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Bidirectional Transport (B to A):

    • Simultaneously, in separate wells, perform the reverse experiment.

    • Add the test peptide solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Incubate as above and collect samples from the apical chamber.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.[28]

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability (Papp) for both A -> B and B -> A directions.

    • The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests that the peptide is actively transported out of the cells by an efflux pump.[24]

References

Validation & Comparative

A Comparative Analysis of Neutrophil Elastase Inhibitors: Ala-Ala-Pro-Val-Chloromethylketone vs. Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a potent and specific inhibitor for neutrophil elastase (NE) is a critical decision in the study and treatment of inflammatory diseases. This guide provides a detailed comparison of two commonly used NE inhibitors: Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), an irreversible peptide inhibitor, and sivelestat, a selective, competitive inhibitor.

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Its primary function is the degradation of various extracellular matrix proteins, including elastin. While essential for host defense, unregulated NE activity is implicated in the pathogenesis of numerous inflammatory conditions such as acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). The inhibition of NE is, therefore, a key therapeutic strategy. This guide will delve into the efficacy, mechanism of action, and selectivity of AAPV-CMK and sivelestat, supported by experimental data to aid in the selection of the appropriate inhibitor for research and development purposes.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative parameters for this compound and sivelestat, providing a direct comparison of their potency and mechanism of inhibition against human neutrophil elastase.

ParameterThis compound (MeOSuc-AAPV-CMK)Sivelestat
Target Enzyme Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)
Mechanism of Inhibition IrreversibleCompetitive, Reversible
IC50 (HNE) Not applicable (irreversible); however, related compound MeOSuc-Ala-Ala-Pro-Ala-CMK has an IC50 of 2.8 µM for PMN elastase.~44 nM[1][2]
Ki (HNE) Not applicable (irreversible)~200 nM[1][2]
Selectivity Inhibits other serine proteases such as cathepsin G and proteinase 3.[1][2][3]Highly selective for neutrophil elastase. Does not significantly inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM.[1]

Mechanism of Action and Signaling Pathway

Neutrophil elastase, upon its release from activated neutrophils at sites of inflammation, can cleave a variety of substrates, leading to tissue damage and amplification of the inflammatory response. Both AAPV-CMK and sivelestat interfere with this process, but through different mechanisms.

This compound is a peptide-based irreversible inhibitor. Its peptide sequence (Ala-Ala-Pro-Val) mimics the natural substrate of neutrophil elastase, directing the inhibitor to the active site of the enzyme. The chloromethylketone (CMK) reactive group then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inactivation.

Sivelestat, on the other hand, is a non-peptide, small molecule inhibitor that acts as a competitive antagonist at the active site of neutrophil elastase.[1] It binds reversibly to the enzyme, preventing the binding of natural substrates. Its high specificity for neutrophil elastase is a key characteristic, minimizing off-target effects.[1]

G Neutrophil Elastase Signaling Pathway and Inhibition cluster_activation Neutrophil Activation cluster_release Enzyme Release & Action cluster_inhibition Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) releases Extracellular Matrix (Elastin) Extracellular Matrix (Elastin) Neutrophil Elastase (NE)->Extracellular Matrix (Elastin) degrades Tissue Damage & Inflammation Tissue Damage & Inflammation Extracellular Matrix (Elastin)->Tissue Damage & Inflammation AAPV-CMK AAPV-CMK AAPV-CMK->Neutrophil Elastase (NE) irreversibly inhibits Sivelestat Sivelestat Sivelestat->Neutrophil Elastase (NE) reversibly inhibits

Caption: Inhibition of Neutrophil Elastase Pathway

Experimental Protocols

To evaluate the efficacy of neutrophil elastase inhibitors, a fluorometric activity assay is commonly employed. The following protocol provides a detailed methodology for comparing the inhibitory potential of AAPV-CMK and sivelestat.

Objective: To determine and compare the IC50 values of this compound and sivelestat against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Inhibitors: this compound (AAPV-CMK) and Sivelestat

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

  • DMSO (for inhibitor stock solutions)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Dilute to the final working concentration (e.g., 100 µM) in Assay Buffer just before use.

    • Prepare stock solutions of AAPV-CMK and sivelestat (e.g., 10 mM in DMSO).

    • Prepare a working solution of Human Neutrophil Elastase in Assay Buffer (e.g., 25 nM).

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations to be tested. It is recommended to perform a 10-point dilution series.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the diluted inhibitor or vehicle control (Assay Buffer with the same final concentration of DMSO).

    • Add 50 µL of the HNE working solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme. For irreversible inhibitors like AAPV-CMK, this pre-incubation step is crucial.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G Experimental Workflow for Inhibitor Comparison Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Dilution Create Inhibitor Dilution Series Reagent_Prep->Dilution Assay_Setup Set up Assay Plate (Inhibitor + Enzyme Pre-incubation) Dilution->Assay_Setup Reaction_Start Initiate Reaction (Add Substrate) Assay_Setup->Reaction_Start Data_Acquisition Kinetic Fluorometric Reading Reaction_Start->Data_Acquisition Data_Analysis Calculate Reaction Rates & Percent Inhibition Data_Acquisition->Data_Analysis IC50_Determination Generate Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Determination Comparison Compare IC50 Values of AAPV-CMK and Sivelestat IC50_Determination->Comparison End End Comparison->End

Caption: Inhibitor Efficacy Comparison Workflow

Concluding Remarks

The choice between this compound and sivelestat depends heavily on the specific experimental goals.

This compound (AAPV-CMK) , and its derivatives like MeOSuc-AAPV-CMK, are potent, irreversible inhibitors of neutrophil elastase. Their irreversible nature makes them useful for studies where complete and sustained inhibition of elastase activity is desired. However, their broader specificity, with inhibitory activity against other proteases like cathepsin G and proteinase 3, needs to be considered as it may lead to off-target effects in complex biological systems.[1][2][3]

Sivelestat offers the significant advantage of high selectivity for neutrophil elastase.[1] This specificity minimizes the potential for confounding results due to the inhibition of other proteases. As a reversible, competitive inhibitor, its effects can be overcome by high substrate concentrations. Sivelestat has been investigated in clinical trials for conditions like ALI and ARDS, highlighting its potential therapeutic relevance.[4][5]

For in vitro studies requiring a well-characterized, highly specific, and reversible inhibitor of neutrophil elastase, sivelestat is an excellent choice. For applications where irreversible and potent inhibition is paramount, and potential off-target effects on cathepsin G and proteinase 3 can be controlled or accounted for, AAPV-CMK is a valuable tool. Researchers should carefully consider these differences in mechanism, potency, and selectivity when designing their experiments and interpreting their results.

References

A Head-to-Head Battle: Ala-Ala-Pro-Val-Chloromethylketone vs. β-Lactam Inhibitors for Elastase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a comprehensive comparison of two major classes of elastase inhibitors: the peptide chloromethylketone, Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), and the broad class of β-lactam inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid in your research.

Human neutrophil elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Its dysregulated activity leads to the degradation of extracellular matrix proteins, tissue damage, and the perpetuation of inflammatory responses. Consequently, the development of potent and specific elastase inhibitors is a significant therapeutic goal.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between AAPV-CMK and β-lactam inhibitors lies in their mechanism of inhibiting elastase.

This compound (AAPV-CMK) is a classic example of an irreversible, active-site directed inhibitor. Its peptide sequence (Ala-Ala-Pro-Val) mimics the natural substrate of elastase, leading to its specific binding within the enzyme's active site. The chloromethylketone (CMK) moiety then acts as a reactive "warhead," forming a stable covalent bond with the active site histidine residue, thereby permanently inactivating the enzyme.

β-Lactam inhibitors , on the other hand, are mechanism-based inhibitors, also known as "suicide substrates." They are recognized by elastase as substrates, and the catalytic process is initiated. However, the strained β-lactam ring is cleaved, leading to the formation of a stable acyl-enzyme intermediate. This complex is often slow to deacylate, effectively sequestering the enzyme in an inactive state. The stability of this complex can vary significantly between different β-lactam structures, with some acting as essentially irreversible inhibitors while others exhibit slow, reversible inhibition.

Performance Data: A Quantitative Comparison

The efficacy of an inhibitor is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki) or inactivation rate constant (kinact). The following tables summarize available data for AAPV-CMK and various β-lactam inhibitors against human neutrophil elastase (HNE).

Inhibitor ClassSpecific InhibitorTarget EnzymeIC50Kik_inact/Ki (M⁻¹s⁻¹)Reference
Peptide Chloromethylketone MeOSuc-Ala-Ala-Pro-Val-CMKHuman Neutrophil Elastase--622,000[1]
β-Lactam (Monocyclic) L-680,833Human Leukocyte Elastase0.06 µM (cellular assay)0.14 µM-[1]
β-Lactam (Monocyclic) L-683,845Human Leukocyte Elastase-0.06 µM-[2]
β-Lactam (Cephalosporin) L-658,758Human Leukocyte Elastase--Potent, time-dependent[3]
Peptide Ketone ICI 200,355Human Neutrophil Elastase1.6 x 10⁻⁸ M0.6 nM-[4]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., substrate concentration, enzyme concentration, incubation time). The k_inact/Ki value provides a more standardized measure of the efficiency of irreversible or time-dependent inhibitors.

A key in vivo study directly compared the efficacy of MeOSuc-AAPV-CMK and specific β-lactam inhibitors in a hamster model of HNE-induced lung hemorrhage. Both classes of inhibitors were effective at preventing lung injury when administered directly to the lungs, highlighting their potential as therapeutic agents.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed protocols for key in vitro assays used to evaluate elastase inhibitors.

Elastase Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the potency of elastase inhibitors by measuring the reduction in the rate of substrate hydrolysis.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • Inhibitor stock solutions (in DMSO or appropriate solvent)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of each inhibitor dilution to the appropriate wells. Include a control well with 10 µL of solvent (e.g., DMSO).

  • Add 20 µL of a pre-diluted HNE solution (final concentration ~25 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of the substrate MeOSuc-AAPV-pNA (final concentration ~0.2 mM).

  • Immediately measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Determination of Kinetic Parameters for Irreversible Inhibitors

For irreversible inhibitors like AAPV-CMK, determining the second-order rate constant (k_inact/Ki) provides a more accurate measure of inhibitory potency.

Materials:

  • Same as the spectrophotometric assay.

Procedure:

  • This method involves measuring the pseudo-first-order rate constant of inactivation (k_obs) at various inhibitor concentrations.

  • In a 96-well plate, mix HNE with different concentrations of the irreversible inhibitor.

  • At various time points, add a saturating concentration of the substrate (MeOSuc-AAPV-pNA) to measure the remaining enzyme activity.

  • Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this line is -k_obs.

  • Plot the calculated k_obs values against the inhibitor concentration.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (Ki + [I]). This will allow for the determination of k_inact and Ki, from which k_inact/Ki can be calculated.

Signaling Pathways and Experimental Workflows

Elastase plays a significant role in inflammatory signaling cascades. Understanding these pathways is crucial for comprehending the broader biological impact of elastase inhibition.

Elastase_Signaling_Pathway Neutrophil Activated Neutrophil Elastase Neutrophil Elastase (HNE) Neutrophil->Elastase Release ECM Extracellular Matrix (Elastin, Collagen) Elastase->ECM Degradation PARs Protease-Activated Receptors (PARs) Elastase->PARs Activation TissueDamage Tissue Damage & Loss of Function ECM->TissueDamage EpithelialCell Airway Epithelial Cell PARs->EpithelialCell InflammatoryMediators Pro-inflammatory Cytokines & Chemokines (e.g., IL-8) EpithelialCell->InflammatoryMediators Upregulation MucusHypersecretion Mucus Hypersecretion EpithelialCell->MucusHypersecretion Induction NeutrophilRecruitment Neutrophil Recruitment InflammatoryMediators->NeutrophilRecruitment NeutrophilRecruitment->Neutrophil

Caption: Elastase-mediated inflammatory signaling cascade.

The diagram above illustrates how neutrophil elastase, released from activated neutrophils, contributes to a vicious cycle of inflammation. It degrades the extracellular matrix, leading to tissue damage, and activates protease-activated receptors (PARs) on airway epithelial cells. This activation upregulates the production of pro-inflammatory mediators, such as IL-8, which in turn recruits more neutrophils to the site of inflammation. Elastase also directly stimulates mucus hypersecretion.

Experimental_Workflow_Inhibitor_Screening InhibitorLibrary Inhibitor Library (AAPV-CMK, β-Lactams) PrimaryScreening Primary Screening (IC50 Determination) InhibitorLibrary->PrimaryScreening HitSelection Hit Selection PrimaryScreening->HitSelection HitSelection->InhibitorLibrary No/Weak Hits KineticAnalysis Kinetic Analysis (Ki, kinact) HitSelection->KineticAnalysis Potent Hits CellBasedAssays Cell-Based Assays (Toxicity, Efficacy) KineticAnalysis->CellBasedAssays InVivoModels In Vivo Models (e.g., Lung Hemorrhage) CellBasedAssays->InVivoModels LeadOptimization Lead Optimization InVivoModels->LeadOptimization

Caption: A typical workflow for elastase inhibitor screening.

This workflow outlines the logical progression of experiments for identifying and characterizing novel elastase inhibitors. It begins with a primary screen to determine the IC50 of compounds from a library. Potent "hits" are then subjected to more detailed kinetic analysis to determine their mechanism of action and kinetic parameters. Promising candidates are further evaluated in cell-based assays for toxicity and efficacy before moving into in vivo models for preclinical assessment.

Conclusion

Both this compound and β-lactam inhibitors represent valuable tools for researchers studying the role of elastase in health and disease. AAPV-CMK offers the advantage of being a highly specific and potent irreversible inhibitor, making it an excellent research tool for definitively blocking elastase activity. β-lactam inhibitors, with their diverse structures and tunable reactivity, offer a broader chemical space for the development of therapeutic agents with desirable pharmacokinetic and pharmacodynamic properties. The choice between these inhibitor classes will ultimately depend on the specific research question or therapeutic goal. This guide provides the foundational knowledge and experimental framework to make an informed decision in the pursuit of modulating elastase activity.

References

Validating Neutrophil Elastase Inhibition: A Guide to Secondary Assay Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a primary screening hit is a critical step in the development of novel neutrophil elastase (NE) inhibitors. This guide provides a comparative overview of secondary methods to confirm and characterize the activity of potential NE inhibitors, supported by experimental data and detailed protocols.

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens. However, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the development of potent and specific NE inhibitors is a significant therapeutic goal.

Initial identification of NE inhibitors often relies on high-throughput biochemical assays using purified enzyme and a synthetic substrate. While efficient, these primary assays may not fully recapitulate the complex biological environment in which the inhibitor will ultimately function. Consequently, secondary, and more physiologically relevant, assays are essential to validate initial findings and provide a more comprehensive understanding of an inhibitor's efficacy.

Comparison of Validation Methods: Biochemical vs. Cell-Based Assays

A key secondary validation step involves comparing the potency of an inhibitor in a simple biochemical assay with its activity in a more complex cell-based system. This comparison can reveal important factors such as cell permeability, off-target effects, and stability in a biological matrix.

Below is a summary of the inhibitory potency (IC50) of various compounds against neutrophil elastase, as determined by a biochemical assay using purified human neutrophil elastase (HNE) and a cell-based assay using the U937 monocytic cell line, which expresses HNE.[1]

InhibitorBiochemical Assay IC50 (nM) [Isolated HNE]Cell-Based Assay IC50 (nM) [U937 cells]Fold Difference
Pefabloc SC 1,200~100,000~83x
GW311616 0.4120300x
DMP 777 1.81,100~611x
Sivelestat 20>1000>50x
Alvelestat 2.5>1000>400x
Eglin C 0.019~20~1052x
BPTI 1.1No InhibitionN/A
α1-PI 0.1No InhibitionN/A

Data compiled from multiple sources. The biochemical assay for Pefabloc SC, GW311616, DMP 777, Eglin C, BPTI, and α1-PI was performed using a fluorogenic substrate and purified HNE. The cell-based assay for these inhibitors utilized U937 cells.[1] Sivelestat IC50 in the biochemical assay is a representative value.

The data clearly demonstrates that for most inhibitors, a significant rightward shift in potency is observed when moving from a biochemical to a cell-based assay. This highlights the importance of using cell-based models to obtain a more realistic assessment of an inhibitor's potential therapeutic efficacy. Factors such as cell membrane permeability and intracellular stability can greatly influence an inhibitor's activity. Notably, large protein-based inhibitors like BPTI and α1-PI show no activity in the cell-based assay, likely due to their inability to cross the cell membrane.[1]

Experimental Protocols

Primary Validation: Fluorogenic Neutrophil Elastase Activity Assay

This biochemical assay is a rapid and sensitive method for determining the in vitro potency of NE inhibitors against purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Test inhibitors and a reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test and reference inhibitors in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Validation: Cell-Based Neutrophil Elastase Inhibition Assay

This assay measures the ability of an inhibitor to suppress NE activity within a cellular context, providing insights into cell permeability and intracellular efficacy.

Materials:

  • U937 human monocytic cell line (or freshly isolated human neutrophils)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for neutrophil stimulation (optional, for primary neutrophils)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorogenic NE substrate (as above)

  • Test inhibitors and a reference inhibitor

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture U937 cells to the desired density.

    • Seed the cells into a 96-well plate.

    • Treat the cells with various concentrations of the test and reference inhibitors for a predetermined time (e.g., 1-3 hours).

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully remove the supernatant.

    • Lyse the cells by adding cell lysis buffer and incubating on ice.

  • Elastase Activity Measurement:

    • Transfer the cell lysates to a 96-well black microplate.

    • Add the fluorogenic NE substrate to each well.

    • Measure the fluorescence in kinetic mode as described for the biochemical assay.

  • Data Analysis:

    • Determine the rate of NE activity in the lysates from treated and untreated cells.

    • Calculate the percent inhibition and determine the IC50 values as described previously.

Visualizing the Validation Workflow and NE Signaling

To better illustrate the process of inhibitor validation and the biological context of neutrophil elastase, the following diagrams are provided.

G cluster_0 Primary Screen cluster_1 Secondary Validation cluster_2 Lead Optimization HTS High-Throughput Biochemical Assay Hits Initial Hits HTS->Hits Identifies Potential Inhibitors Biochem_IC50 Biochemical IC50 (Purified NE) Hits->Biochem_IC50 Cell_IC50 Cell-Based IC50 (e.g., U937 cells) Biochem_IC50->Cell_IC50 Confirms Potency & Assesses Cell Permeability Active_ELISA Active NE ELISA Cell_IC50->Active_ELISA Validates Inhibition of Active Enzyme in a Biological Matrix Lead_Candidate Lead Candidate Active_ELISA->Lead_Candidate

Caption: Experimental workflow for validating a neutrophil elastase inhibitor.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-8) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activates NE_Release NE Release Neutrophil->NE_Release Degranulation ECM_Degradation ECM Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Cytokine_Activation Pro-inflammatory Cytokine Activation (e.g., pro-IL-1β -> IL-1β) NE_Release->Cytokine_Activation PAR2_Activation PAR-2 Activation on Epithelial Cells NE_Release->PAR2_Activation Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation_Amplification Inflammation Amplification Cytokine_Activation->Inflammation_Amplification Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) PAR2_Activation->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Gene_Expression->Inflammation_Amplification

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

Conclusion

The validation of neutrophil elastase inhibitors requires a multi-faceted approach that moves beyond simple biochemical assays. By employing secondary, cell-based methods, researchers can gain a more accurate understanding of a compound's potential efficacy in a physiologically relevant setting. The significant differences in IC50 values observed between biochemical and cell-based assays underscore the importance of this validation step in the drug discovery pipeline. The protocols and workflows provided in this guide offer a framework for the robust characterization of novel neutrophil elastase inhibitors.

References

Unveiling the Specificity of AAPV-CMK: A Comparative Analysis for Protease Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the study of protease-mediated pathologies and the development of targeted therapeutic agents, a thorough understanding of inhibitor specificity is paramount. This guide provides a detailed comparative analysis of Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK), a widely utilized irreversible serine protease inhibitor. We present experimental data on its specificity against a panel of proteases, compare its performance with alternative inhibitors, and provide detailed experimental protocols to assist in your research endeavors.

Specificity Profile of AAPV-CMK

AAPV-CMK is a well-established inhibitor of human leukocyte elastase (HLE), a serine protease implicated in a variety of inflammatory diseases.[1] Its inhibitory mechanism relies on the chloromethylketone (CMK) moiety, which forms a covalent bond with the active site of target proteases, leading to irreversible inhibition.[1] While highly potent against HLE, its activity against other proteases is a critical consideration for its application in complex biological systems.

The following table summarizes the inhibitory activity of AAPV-CMK against a panel of serine proteases. The data reveals that AAPV-CMK also exhibits significant inhibitory activity against other neutrophil-derived proteases, namely cathepsin G and proteinase 3.

Protease TargetProtease ClassAAPV-CMK Inhibition
Human Leukocyte Elastase (HLE)Serine ProteasePotent Inhibitor
Cathepsin GSerine ProteaseInhibitor
Proteinase 3Serine ProteaseInhibitor
Proteinase KSerine ProteaseModerate Inhibitor

It is important to note that some studies suggest that chloromethylketone-based inhibitors, such as the related AAPF-CMK, may have off-target effects on non-proteolytic enzymes like ATP-dependent helicases. This highlights the need for careful experimental design and interpretation of results when using this class of inhibitors.

Comparative Analysis: AAPV-CMK vs. Alternative HLE Inhibitors

To provide a comprehensive perspective, we compare the performance of AAPV-CMK with two other notable HLE inhibitors: Sivelestat and Alvelestat (AZD9668).

InhibitorTypeTargetIC50 / Ki
AAPV-CMK IrreversibleHuman Leukocyte ElastaseNot specified in publicly available broad-panel quantitative screens
Sivelestat Reversible, CompetitiveHuman Neutrophil ElastaseIC50: 44 nM, Ki: 200 nM
Alvelestat (AZD9668) ReversibleNeutrophil ElastasepIC50: 7.9, Ki: 9.4 nM

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. pIC50 is the negative logarithm of the IC50 value.

This comparison underscores the different modes of action and potencies of available HLE inhibitors, providing researchers with valuable information for selecting the most appropriate tool for their specific experimental needs.

Experimental Methodologies

Accurate determination of inhibitor specificity and potency is crucial. Below are detailed protocols for assessing the inhibitory activity of compounds like AAPV-CMK.

Experimental Workflow for Protease Specificity Profiling

This workflow outlines the general steps for assessing the specificity of a protease inhibitor against a panel of proteases.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor_prep Prepare stock solution of AAPV-CMK incubation Incubate protease with inhibitor at various concentrations inhibitor_prep->incubation protease_panel Prepare panel of purified proteases protease_panel->incubation substrate_prep Prepare specific fluorogenic substrates reaction_init Initiate reaction by adding substrate substrate_prep->reaction_init incubation->reaction_init measurement Measure fluorescence kinetics over time reaction_init->measurement rate_calc Calculate initial reaction rates measurement->rate_calc ic50_calc Determine IC50 values for each protease rate_calc->ic50_calc specificity_profile Generate specificity profile ic50_calc->specificity_profile

Caption: General workflow for determining the specificity of a protease inhibitor.

Protocol for Determining kinact and KI of Irreversible Inhibitors

For irreversible inhibitors like AAPV-CMK, determining the inactivation rate constant (kinact) and the inhibition constant (KI) provides a more complete picture of their potency.

Materials:

  • Purified target protease (e.g., Human Leukocyte Elastase)

  • AAPV-CMK

  • Specific fluorogenic substrate for the target protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the target protease in assay buffer.

    • Prepare a series of dilutions of AAPV-CMK in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed amount of the target protease.

    • Add varying concentrations of AAPV-CMK to the wells. Include a control with no inhibitor.

  • Pre-incubation (Time-dependent Inhibition):

    • Incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record data at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial velocity (rate) of the reaction from the linear portion of the fluorescence curve.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) Where:

      • kobs is the apparent inactivation rate constant

      • kinact is the maximal rate of inactivation

      • [I] is the inhibitor concentration

      • KI is the inhibition constant

Signaling Pathway of Human Leukocyte Elastase

Understanding the cellular context in which HLE functions is crucial for designing effective therapeutic strategies. HLE is a key player in inflammatory signaling cascades. The following diagram illustrates a known signaling pathway initiated by neutrophil elastase, leading to the expression of the MUC1 gene, which is involved in inflammatory responses in airway epithelial cells.

G NE Neutrophil Elastase PKC PKCδ NE->PKC Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa_release TNF-α Release TACE->TNFa_release TNFR1 TNFR1 TNFa_release->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

Caption: Neutrophil elastase-induced signaling pathway leading to MUC1 expression.

This guide provides a foundational understanding of the specificity and comparative performance of AAPV-CMK. For researchers, a careful and comprehensive evaluation of inhibitor specificity using the outlined protocols is essential for the generation of robust and reliable data.

References

Head-to-head comparison of different commercially available elastase inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, selecting the appropriate elastase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of various commercially available elastase inhibitors, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Elastase Inhibitors

The inhibitory potency of commercially available elastase inhibitors is most commonly expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for a selection of widely used inhibitors against human neutrophil elastase (HNE), unless otherwise specified. It is important to note that these values can vary depending on the experimental conditions.

InhibitorTypeIC50 (nM)Ki (nM)Target ElastaseOral Bioavailability
Sivelestat Competitive44200Human Neutrophil ElastaseNo
Alvelestat (AZD9668) Selective~12.6 (pIC50=7.9)9.4Human Neutrophil ElastaseYes
Freselestat (ONO-6818) Potent and Orally ActiveN/A12.2Human Neutrophil ElastaseYes
GW-311616 Potent and Orally Bioavailable220.31Human Neutrophil ElastaseYes
BAY-85-8501 Reversible and Potent0.065N/AHuman Neutrophil ElastaseN/A
BAY-678 Potent and Cell-Permeable20N/AHuman Neutrophil ElastaseYes
FK706 Slow-Binding and Competitive834.2Human Neutrophil ElastaseN/A
MDL-101146 Competitive and ReversibleN/A25Human Neutrophil ElastaseYes
ZD-0892 SelectiveN/A6.7Human Neutrophil ElastaseN/A
MeOSuc-AAPV-CMK IrreversibleN/AN/AHuman Neutrophil ElastaseNo

Data sourced from multiple commercial suppliers and literature.[1] Values are approximate and can vary based on assay conditions.

Experimental Protocols

The following is a generalized protocol for a fluorometric in vitro assay to determine the inhibitory activity of a compound against neutrophil elastase. This protocol is based on commercially available inhibitor screening kits.

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the IC50 value of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (NE)

  • NE Assay Buffer

  • NE Substrate (e.g., a fluorogenic peptide substrate)

  • Test Compounds (potential inhibitors)

  • Known Inhibitor Control (e.g., Sivelestat)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the NE substrate in an appropriate solvent (e.g., DMSO).

    • Reconstitute the lyophilized Human Neutrophil Elastase in the assay buffer to a stock concentration.

    • Prepare a serial dilution of the test compounds and the known inhibitor control in assay buffer.

  • Assay Setup:

    • Add 25 µL of assay buffer to the 'Enzyme Control' wells.

    • Add 25 µL of the various dilutions of the test compounds to their respective wells.

    • Add 25 µL of the diluted known inhibitor to the 'Inhibitor Control' wells.

    • Add 75 µL of assay buffer to the 'Background Control' wells.

  • Enzyme Addition:

    • Dilute the NE stock solution with assay buffer to the desired working concentration.

    • Add 50 µL of the diluted NE solution to all wells except for the 'Background Control' wells.

  • Pre-incubation:

    • Mix the contents of the plate gently and incubate at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a reaction mix containing the NE substrate diluted in assay buffer.

    • Add 25 µL of the substrate reaction mix to all wells.

    • Immediately measure the fluorescence (Ex/Em = 400/505 nm) in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Subtract the slope of the background control from all other readings.

  • The activity of the enzyme control represents 100% activity.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of Enzyme Control - Activity of Test Well) / Activity of Enzyme Control] x 100

  • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is a serine protease that plays a significant role in various signaling pathways related to inflammation and tissue remodeling.[2][3][4] The following diagram illustrates a simplified pathway of NE-induced MUC1 gene expression in airway epithelial cells.

G NE Neutrophil Elastase (NE) TLR4 Toll-like Receptor 4 (TLR4) NE->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MUC1 MUC1 Gene Expression NFkB->MUC1 G start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Plate Controls and Test Compounds prep->plate add_enzyme Add Neutrophil Elastase plate->add_enzyme preincubate Pre-incubate at 37°C add_enzyme->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate measure Kinetic Measurement (Fluorescence) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

References

Choosing Your Tool: Why Use an Irreversible Inhibitor Like AAPV-CMK Over a Reversible One?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating proteolytic pathways or developing novel therapeutics, the choice between an irreversible and a reversible inhibitor is a critical decision that can profoundly impact experimental outcomes and drug efficacy. While reversible inhibitors offer transient and controllable target engagement, irreversible inhibitors, such as the widely-used neutrophil elastase inhibitor AAPV-CMK (N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone), provide a distinct set of advantages rooted in their mechanism of permanent target inactivation.[1] This guide compares these two inhibition strategies, using AAPV-CMK as a prime example, to illuminate the scenarios where an irreversible approach is not only preferable but necessary.

Mechanism of Action: A Fundamental Difference

The core distinction lies in the nature of the inhibitor-enzyme interaction. Reversible inhibitors bind to an enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), establishing an equilibrium between the bound and unbound state. Their effect can be overcome by increasing the concentration of the enzyme's natural substrate.

In contrast, irreversible inhibitors like AAPV-CMK form a stable, covalent bond with the target enzyme. AAPV-CMK is a peptide chloromethyl ketone that specifically targets the active site of human neutrophil elastase (HNE). The Ala-Ala-Pro-Val peptide sequence mimics the enzyme's natural substrate, luring it into the active site. The chloromethyl ketone (CMK) group then reacts with a crucial histidine or serine residue, forming a permanent covalent linkage that renders the enzyme inactive. This "trapping" mechanism effectively removes the enzyme from the biological system until new protein synthesis occurs.[2]

G cluster_rev Reversible Inhibition cluster_irrev Irreversible Inhibition (AAPV-CMK) E1 Enzyme (E) EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 k_on I1 Inhibitor (I) I1->EI1 EI1->E1 k_off P1 No Product EI1->P1 E2 Enzyme (E) EI2 Covalently Bound Complex (E-I) E2->EI2 k_inact I2 AAPV-CMK (I) I2->EI2 P2 Permanent Inactivation EI2->P2

Figure 1. Comparison of reversible and irreversible inhibition mechanisms.

Key Advantages of Irreversible Inhibition

The "kill the messenger" approach of irreversible inhibitors translates into several significant experimental and therapeutic benefits.

  • Increased Biochemical Efficiency and Potency: Because irreversible inhibitors permanently remove the target, they are not subject to competition from high or fluctuating concentrations of the endogenous substrate.[1] This non-equilibrium binding leads to exceptional potency, often achieving complete target inactivation at low concentrations.[2]

  • Prolonged Duration of Action: The pharmacodynamic effect of an irreversible inhibitor is dictated by the rate of new enzyme synthesis, not the inhibitor's own pharmacokinetic profile (i.e., how quickly it's cleared from the body).[2] This results in a sustained biological effect that can far outlast the presence of the inhibitor in circulation, allowing for less frequent dosing in therapeutic contexts.

  • Reduced Sensitivity to Pharmacokinetics: The long duration of action makes the inhibitor's efficacy less dependent on maintaining a constant concentration in the bloodstream. This can lead to a more predictable and robust response, even with variations in patient metabolism or clearance rates.[2]

  • Utility in Probing Biological Systems: In a research setting, irreversible inhibitors are invaluable tools. Their ability to produce a complete and lasting knockout of enzyme activity provides a clear window into the total functional consequence of that enzyme's role in a signaling pathway or disease model.

Comparative Performance: AAPV-CMK vs. Reversible Inhibitors

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3][4][5] Its primary role in these conditions is the destructive degradation of extracellular matrix proteins like elastin.[6][7] The table below compares key parameters of AAPV-CMK with a representative reversible HNE inhibitor.

ParameterAAPV-CMK (Irreversible)Sivelestat (Reversible)Rationale for Superiority
Mechanism Covalent modificationCompetitive, non-covalent bindingPermanent inactivation ensures complete and sustained target inhibition.
Potency (k_inact/K_i or IC₅₀) High (typically nM range)Moderate (typically high nM to µM range)Higher biochemical efficiency; not overcome by substrate buildup.[1][2]
Duration of Effect Long (depends on enzyme resynthesis)Short (depends on inhibitor clearance)Effect outlasts the inhibitor's presence, ideal for chronic conditions.[2]
In Vivo Efficacy Demonstrated to prevent lung hemorrhage and mucus metaplasia in animal models.[8][9]Clinically used for acute lung injury, but requires continuous infusion.Sustained action from a single dose is advantageous for chronic disease models.

Note: Specific kinetic values can vary based on experimental conditions. This table represents a general comparison.

Experimental Application: Measuring HNE Activity

The choice of inhibitor type dictates the experimental design. Using an irreversible inhibitor like AAPV-CMK is ideal for applications requiring a definitive and prolonged blockade of enzyme function.

G start Prepare HNE and Substrate preincubation Pre-incubate HNE with AAPV-CMK (e.g., 20 min) start->preincubation initiate Initiate Reaction: Add Substrate preincubation->initiate measure Measure Product Formation (e.g., Spectrophotometry) initiate->measure analyze Analyze Data: Determine % Inhibition measure->analyze end Confirm Irreversible Blockade analyze->end

Figure 2. Experimental workflow for testing AAPV-CMK efficacy.

Protocol: In Vitro Inhibition of Human Neutrophil Elastase

  • Reagent Preparation:

    • Prepare a stock solution of AAPV-CMK (e.g., 10 mM in DMSO).

    • Dilute Human Neutrophil Elastase (HNE) to a working concentration in an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.5).

    • Prepare a chromogenic or fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) in the assay buffer.

  • Inhibition Step:

    • In a 96-well plate, add a fixed amount of HNE to each well.

    • Add varying concentrations of AAPV-CMK (and a vehicle control, e.g., DMSO) to the wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 20-30 minutes) at room temperature to allow for the covalent bond to form.

  • Activity Measurement:

    • Initiate the enzymatic reaction by adding the HNE substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Contextualizing the Target: HNE Signaling in Disease

Excessive HNE activity is a key driver of tissue destruction in inflammatory lung diseases. Neutrophils, recruited to sites of inflammation, release HNE, which then degrades critical structural proteins.[4][5] An irreversible inhibitor like AAPV-CMK provides a powerful tool to interrupt this pathological cascade completely.

G Inflammation Inflammatory Stimulus (e.g., Infection, Irritants) Neutrophil Neutrophil Activation and Degranulation Inflammation->Neutrophil HNE_Release Release of Neutrophil Elastase (HNE) Neutrophil->HNE_Release Degradation Degradation of Elastin & Matrix Proteins HNE_Release->Degradation AAPV_CMK AAPV-CMK AAPV_CMK->HNE_Release Irreversibly Inhibits Damage Tissue Damage & Loss of Function (e.g., Emphysema) Degradation->Damage

Figure 3. Intervention point of AAPV-CMK in the HNE-mediated tissue damage pathway.

Potential Drawbacks and Considerations

The primary concern with irreversible inhibitors has historically been the potential for off-target effects and immunogenicity.[10][11] Because the covalent bond is permanent, any non-specific binding to other proteins could lead to toxicity. However, modern irreversible inhibitors like AAPV-CMK are designed with high specificity for their target, derived from the enzyme's preferred substrate sequence, which significantly mitigates this risk.[11] Nevertheless, careful dose-response studies and selectivity profiling against related proteases are essential steps in their evaluation.

Conclusion

The decision to use an irreversible inhibitor like AAPV-CMK over a reversible counterpart is driven by the specific goals of the research or therapeutic strategy. When the objective is to achieve a complete, prolonged, and substrate-competition-resistant blockade of an enzyme, the covalent mechanism of an irreversible inhibitor is unmatched. Its high potency and long duration of action make it an exceptionally powerful tool for dissecting biological pathways and a compelling strategy for developing drugs against chronic diseases driven by enzymatic hyperactivity.

References

A Comparative Analysis of the Synthetic Elastase Inhibitor MeOSuc-AAPV-CMK and Endogenous Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the synthetic, irreversible elastase inhibitor MeOSuc-AAPV-CMK and the primary endogenous elastase inhibitors, Alpha-1 Antitrypsin (AAT) and Secretory Leukoprotease Inhibitor (SLPI). The information is intended for researchers, scientists, and professionals in drug development, offering objective, data-supported insights into their mechanisms, efficacy, and experimental applications.

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] While crucial for host defense against pathogens, its unregulated activity can lead to the degradation of extracellular matrix proteins, such as elastin, contributing to the pathology of inflammatory diseases like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1][3][4] Consequently, the inhibition of neutrophil elastase is a significant area of therapeutic and research interest.

Comparative Overview of Inhibitor Properties

MeOSuc-AAPV-CMK is a synthetic, cell-permeable peptide chloromethyl ketone that acts as a potent, irreversible inhibitor of human neutrophil elastase (HNE).[1] In contrast, Alpha-1 Antitrypsin and Secretory Leukoprotease Inhibitor are the body's natural defense against excessive elastase activity, each with distinct properties and regulatory roles.[3][5]

PropertyMeOSuc-AAPV-CMKAlpha-1 Antitrypsin (AAT)Secretory Leukoprotease Inhibitor (SLPI)
Type Synthetic Peptide Chloromethyl KetoneEndogenous Serpin (Serine Protease Inhibitor)Endogenous Cysteine-Rich Protein
Source Chemical SynthesisPrimarily Liver Hepatocytes[3]Mucosal and Glandular Epithelial Cells[3]
Molecular Weight ~503 Da[6]~52 kDa[5]~11.7 kDa
Mechanism Irreversible, covalent modification of the active site serine[1]Irreversible, "suicide" substrate inhibitor[3]Reversible, competitive inhibitor[3]
Inhibitory Activity and Specificity

The efficacy and specificity of these inhibitors against neutrophil elastase and other related proteases vary significantly. MeOSuc-AAPV-CMK is a potent inhibitor but also shows activity against other neutrophil serine proteases.[7][8] AAT is the primary physiological inhibitor of NE in circulation, while SLPI plays a crucial role in mucosal secretions.[3][5]

InhibitorTarget Protease(s)Inhibition Constant (Ki) / Association Rate (k_on)Notes
MeOSuc-AAPV-CMK Human Neutrophil Elastase (HNE), Cathepsin G, Proteinase 3[7][8]Kᵢ = 10 µM for HLE[9]The chloromethyl ketone group forms a covalent bond with the active site, leading to irreversible inhibition.[1]
Alpha-1 Antitrypsin (AAT) HNE, Proteinase 3, Cathepsin G (in vitro)[10][11]k_on = 9.6 x 10⁶ M⁻¹s⁻¹ (for M1-type AAT with HNE)[12]Considered the most important physiological inhibitor of HNE in the lungs and circulation.[3][11]
Secretory Leukoprotease Inhibitor (SLPI) HNE, Cathepsin G (not Proteinase 3)[5][10]Not specifiedA potent reversible inhibitor, particularly important in the upper airways.[3] Can inhibit elastin-bound NE, which is resistant to AAT.[3]

Experimental Protocols & Workflows

The assessment of elastase inhibitor potency is typically conducted using in vitro enzymatic assays. These assays measure the residual activity of elastase on a specific substrate after incubation with an inhibitor.

General Protocol for In Vitro Elastase Inhibition Assay

This protocol provides a generalized method for determining elastase inhibitory activity using a colorimetric substrate.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[13]

  • Elastase Stock Solution: Prepare a working solution of human neutrophil elastase (HNE) in cold assay buffer to achieve a final concentration of 0.02–0.05 units/mL in the reaction mixture.

  • Substrate Solution: Prepare a 0.8 mM solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in the assay buffer.[14] This substrate releases the yellow chromophore p-nitroaniline upon cleavage by elastase.

  • Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (MeOSuc-AAPV-CMK, AAT, SLPI) in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 10 µL of the inhibitor solution (or buffer for control) to each well.[14]

  • Add 10 µL of the elastase stock solution to each well.[14]

  • Pre-incubate the plate at 25°C for 15-20 minutes to allow the inhibitor to interact with the enzyme.[1][13]

  • Initiate the reaction by adding 130 µL of the substrate solution to each well.[14]

  • Immediately measure the absorbance at 410 nm using a microplate reader.[14]

  • Continue to record the absorbance at regular intervals for 30 minutes to determine the reaction rate (ΔA₄₁₀/minute).[14]

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100[15]

  • Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce elastase activity by 50%).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Elastase, Substrate, Inhibitor) incubate Incubate Elastase with Inhibitor (or Buffer Control) reagents->incubate add_substrate Add Chromogenic Substrate (e.g., N-Succinyl-AAPV-pNA) incubate->add_substrate measure Measure Absorbance (410 nm) Over Time add_substrate->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for a typical in vitro elastase inhibition assay.

Relevant Signaling Pathways

Uninhibited neutrophil elastase can trigger pro-inflammatory signaling cascades in various cell types, including airway epithelial cells. One well-documented pathway involves the NE-induced transcription of the MUC1 gene, which is implicated in mucus production.[16][17]

The pathway is initiated by NE and proceeds through protein kinase Cδ (PKCδ), leading to the generation of reactive oxygen species (ROS) via dual oxidase 1 (Duox1).[17] This activates TNF-α–converting enzyme (TACE), which cleaves pro-TNF-α to its active form.[17] TNF-α then binds to its receptor (TNFR1), activating the ERK1/2 MAP kinase pathway, which ultimately leads to the phosphorylation and activation of the Sp1 transcription factor and subsequent MUC1 gene expression.[17]

Caption: NE-induced signaling pathway leading to MUC1 gene transcription.

References

Evaluating the In Vivo Efficacy of AAPV-CMK Relative to Other Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (AAPV-CMK), a potent and irreversible inhibitor of human neutrophil elastase (HNE), with other key inhibitors. The information presented is intended for researchers, scientists, and professionals involved in drug development for inflammatory diseases where neutrophil elastase is a key pathological mediator.

Executive Summary

Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory conditions, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). Its proteolytic activity can lead to the degradation of extracellular matrix components, resulting in tissue damage. This has led to the development of numerous neutrophil elastase inhibitors. This guide focuses on the in vivo performance of AAPV-CMK, presenting a comparative analysis against alpha 1-proteinase inhibitor (α1PI) and sivelestat, supported by experimental data from animal models of elastase-induced lung injury.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the quantitative data on the in vivo efficacy of AAPV-CMK and its comparators in a hamster model of human neutrophil elastase-induced lung hemorrhage.

InhibitorDoseRoute of AdministrationEfficacy (Inhibition of Hemorrhage)Animal ModelReference
MeOSuc-AAPV-CMK 100 µgIntratracheal~90% HamsterFletcher et al., 1990[1]
Alpha 1-Proteinase Inhibitor (α1PI) 250 µgIntratracheal~85% HamsterFletcher et al., 1990[1]
Specific β-Lactam Inhibitor Not specifiedIntratrachealEffective inhibitionHamsterFletcher et al., 1990[1]
Sivelestat 5 mg/kgIntranasalSignificant reduction in lung signalMouse (ALI)Kossodo et al., 2011

Note: The data from Fletcher et al. (1990) is based on the inhibition of hemorrhage induced by 40 µg of human neutrophil elastase.

Signaling Pathways and Mechanisms

Neutrophil Elastase-Mediated Lung Injury

Neutrophil elastase, released from activated neutrophils, plays a central role in the inflammatory cascade leading to acute lung injury. The following diagram illustrates the key signaling events.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Pathogens) cluster_1 Neutrophil Activation & Degranulation cluster_2 Tissue Damage & Amplification of Inflammation Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Activation Neutrophil_Elastase_Release Neutrophil Elastase (NE) Release Neutrophil->Neutrophil_Elastase_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) Neutrophil_Elastase_Release->ECM_Degradation Epithelial_Endothelial_Injury Epithelial & Endothelial Cell Injury Neutrophil_Elastase_Release->Epithelial_Endothelial_Injury Acute_Lung_Injury Acute Lung Injury ECM_Degradation->Acute_Lung_Injury Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, TNF-α) Epithelial_Endothelial_Injury->Cytokine_Release Epithelial_Endothelial_Injury->Acute_Lung_Injury Cytokine_Release->Acute_Lung_Injury

Neutrophil elastase signaling pathway in acute lung injury.

Mechanism of Irreversible Inhibition by AAPV-CMK

AAPV-CMK is a mechanism-based inhibitor that irreversibly inactivates neutrophil elastase. The chloromethyl ketone (CMK) moiety forms a covalent bond with a critical histidine residue in the enzyme's active site.

G cluster_0 Enzyme-Inhibitor Interaction cluster_1 Outcome NE_Active_Site Neutrophil Elastase Active Site (Ser-His-Asp catalytic triad) Initial_Binding Reversible Binding (Michaelis Complex) NE_Active_Site->Initial_Binding AAPV_CMK AAPV-CMK AAPV_CMK->Initial_Binding Covalent_Bond Irreversible Covalent Bond (Alkylation of Histidine) Initial_Binding->Covalent_Bond Inactive_Enzyme Inactive Neutrophil Elastase Covalent_Bond->Inactive_Enzyme

Irreversible inhibition of neutrophil elastase by AAPV-CMK.

Experimental Protocols

Elastase-Induced Lung Hemorrhage in Hamsters

This protocol is based on the methodology described by Fletcher et al. (1990).[1]

1. Animal Model:

  • Male golden Syrian hamsters are used.

2. Anesthesia:

  • Animals are anesthetized, typically with an appropriate anesthetic agent to ensure sedation and lack of response to stimuli.

3. Intratracheal Instillation:

  • A non-surgical intratracheal intubation method is employed.

  • A specific dose of human neutrophil elastase (e.g., 40 µg in saline) is instilled directly into the lungs to induce hemorrhage.

4. Inhibitor Administration:

  • Inhibitors (AAPV-CMK, α1PI, or others) are prepared in a suitable vehicle (e.g., saline).

  • The inhibitor solution is administered intratracheally at a specified time point relative to the elastase instillation (e.g., 1 hour prior).

5. Assessment of Lung Hemorrhage:

  • At a predetermined time after elastase instillation (e.g., 1 hour), the animals are euthanized.

  • The lungs are lavaged with saline to collect bronchoalveolar lavage fluid (BALF).

  • The amount of hemorrhage is quantified by measuring the hemoglobin content in the BALF, typically by spectrophotometry.

6. Data Analysis:

  • The percentage of inhibition of hemorrhage is calculated by comparing the hemoglobin levels in the BALF of inhibitor-treated animals to those of control animals that received elastase but no inhibitor.

  • Statistical analysis is performed to determine the significance of the observed inhibition.

Experimental Workflow

G Start Start Anesthesia Anesthetize Hamster Start->Anesthesia Intubation Intratracheal Intubation Anesthesia->Intubation Inhibitor_Admin Administer Inhibitor (e.g., AAPV-CMK) Intubation->Inhibitor_Admin Elastase_Admin Instill Human Neutrophil Elastase Inhibitor_Admin->Elastase_Admin Incubation Incubation Period (e.g., 1 hour) Elastase_Admin->Incubation Euthanasia Euthanize Animal Incubation->Euthanasia BAL Bronchoalveolar Lavage Euthanasia->BAL Hemorrhage_Quant Quantify Hemorrhage (Hemoglobin Assay) BAL->Hemorrhage_Quant Data_Analysis Data Analysis & Comparison Hemorrhage_Quant->Data_Analysis End End Data_Analysis->End

Workflow for in vivo evaluation of elastase inhibitors.

Conclusion

The available in vivo data from the hamster model of elastase-induced lung hemorrhage demonstrates that AAPV-CMK is a highly effective inhibitor of human neutrophil elastase, with a potency comparable to the endogenous inhibitor α1PI.[1] Its irreversible mechanism of action offers a distinct advantage in providing sustained inhibition at the site of inflammation. Further comparative studies in different animal models and disease contexts are warranted to fully elucidate the therapeutic potential of AAPV-CMK relative to other neutrophil elastase inhibitors like sivelestat. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such evaluations.

References

Cross-validation of experimental results with published data on AAPV-CMK.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the experimental performance of AAPV-CMK (MeOSuc-Ala-Ala-Pro-Val-chloromethyl ketone) against other relevant protease inhibitors. The data presented is based on publicly available information to facilitate an informed cross-validation of experimental results.

AAPV-CMK is a well-established, irreversible inhibitor of several serine proteases, most notably human leukocyte elastase (HLE).[1] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][2][3] Its mechanism of action involves the chloromethyl ketone (CMK) moiety, which forms a covalent bond with a critical serine or cysteine residue within the active site of the target protease, leading to irreversible inactivation. This targeted action makes AAPV-CMK a valuable tool in studying the roles of these proteases in various physiological and pathological processes.

Comparative Inhibitory Activity

To provide a clear benchmark for the performance of AAPV-CMK, the following table summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary targets, alongside data for alternative inhibitors. This allows for a direct comparison of potency and selectivity.

InhibitorTarget ProteaseKiIC50
MeOSuc-AAPV-CMK (SPCK) Human Leukocyte Elastase (HLE)10 µMNot Available
Cathepsin GNot AvailableNot Available
Proteinase 3Not AvailableNot Available
Sivelestat Human Leukocyte Elastase (HLE)200 nM44 nM
Cathepsin G> 100 µMNot Available
Proteinase 3Not AvailableNot Available
Cathepsin G Inhibitor I Cathepsin G63 nM53 nM
Ulinastatin Proteinase 3Not AvailableNot Available

Note: "Not Available" indicates that the specific data was not found in the surveyed public literature.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

cluster_enzyme Serine Protease Active Site Serine Serine Histidine Histidine Serine->Histidine H-bond Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Serine->Covalent_Adduct Aspartate Aspartate Histidine->Aspartate H-bond Histidine->Covalent_Adduct Aspartate->Covalent_Adduct AAPV-CMK AAPV-CMK AAPV-CMK->Serine Nucleophilic Attack by Serine Hydroxyl

AAPV-CMK Covalent Inhibition Mechanism

cluster_prep Assay Preparation cluster_assay IC50 Determination Workflow Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Dispense Enzyme and Varying Inhibitor Concentrations into Microplate Wells Reagents->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate Add_Substrate Initiate Reaction by Adding Chromogenic Substrate Incubate->Add_Substrate Measure Monitor Absorbance Change Over Time at 405 nm Add_Substrate->Measure Analyze Calculate Percent Inhibition and Determine IC50 Value Measure->Analyze

References

Assessing the Advantages of the Peptide-Based Inhibitor AAPV-CMK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and specific enzyme inhibitor is a critical step. This guide provides a comprehensive comparison of the peptide-based inhibitor Ala-Ala-Pro-Val-Chloromethyl Ketone (AAPV-CMK), also known as MeOSuc-AAPV-CMK, with other notable alternatives for the inhibition of neutrophil elastase and related serine proteases. This document outlines its mechanism of action, presents comparative inhibitory data, details experimental protocols for its evaluation, and visualizes its impact on key signaling pathways.

Advantages and Mechanism of Action of AAPV-CMK

AAPV-CMK is a cell-permeable, irreversible inhibitor of human neutrophil elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1] Its inhibitory mechanism relies on the chloromethyl ketone (CMK) functional group, which forms a stable covalent bond with the histidine residue in the catalytic triad of the enzyme's active site, leading to irreversible inactivation.[1] While highly potent against HNE, AAPV-CMK also exhibits inhibitory activity against other neutrophil serine proteases, such as cathepsin G and proteinase 3.[2][3][4] This broader specificity can be advantageous in contexts where multiple proteases contribute to pathology.

Comparative Performance of Elastase Inhibitors

The efficacy of an inhibitor is best assessed through quantitative measures such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following table summarizes the available data for AAPV-CMK and other prominent elastase inhibitors.

InhibitorTarget EnzymeIC50KiNotes
AAPV-CMK (MeOSuc-AAPV-CMK) Human Neutrophil Elastase (HNE)Not explicitly foundNot explicitly foundIrreversible inhibitor. Also inhibits cathepsin G and proteinase 3.[2][3][4] A related compound showed a Ki of 3.2 µM against HNE.[5]
SivelestatHuman Neutrophil Elastase (HNE)44 nM200 nMCompetitive inhibitor.[2][3][4]
Alvelestat (AZD9668)Human Neutrophil Elastase (HNE)12 nM9.4 nMOrally bioavailable and highly selective.
DMP-777Human Neutrophil Elastase (HNE)Not explicitly foundNot explicitly foundMentioned as a reversible inhibitor.
GW311616Human Neutrophil Elastase (HNE)Not explicitly foundNot explicitly foundMentioned as a reversible inhibitor.
α1-AntitrypsinHuman Neutrophil Elastase (HNE)Not applicableNot applicableEndogenous physiological inhibitor.

Impact on Cellular Signaling Pathways

Neutrophil elastase is a potent inflammatory mediator that can activate multiple downstream signaling pathways, leading to the production of pro-inflammatory cytokines and tissue damage. By inhibiting neutrophil elastase, AAPV-CMK can effectively modulate these pathways.

Neutrophil Elastase-Mediated Inflammatory Signaling

NE_Signaling NE Neutrophil Elastase Receptor Cell Surface Receptors (e.g., TLR4, PAR2) NE->Receptor MAPK MAPK Pathway (ERK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Caption: Neutrophil elastase activates cell surface receptors, triggering downstream MAPK and NF-κB signaling pathways.

Inhibition of Inflammatory Signaling by AAPV-CMK

AAPV_CMK_Inhibition AAPV_CMK AAPV-CMK NE Neutrophil Elastase AAPV_CMK->NE Receptor Cell Surface Receptors NE->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation

Caption: AAPV-CMK irreversibly inhibits neutrophil elastase, blocking downstream inflammatory signaling pathways.

Experimental Protocols

To facilitate the evaluation and comparison of AAPV-CMK and other inhibitors, detailed experimental protocols are provided below.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against purified human neutrophil elastase.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Neutrophil Elastase, Inhibitor Stock (AAPV-CMK), and Fluorogenic Substrate Plate Add Assay Buffer, Neutrophil Elastase, and Inhibitor to 96-well plate Reagents->Plate Incubate1 Incubate at 37°C for 15-30 minutes Plate->Incubate1 Add_Substrate Add Fluorogenic Substrate to initiate the reaction Incubate1->Add_Substrate Measure Measure fluorescence kinetically at Ex/Em = 380/500 nm Add_Substrate->Measure Analyze Calculate % inhibition and determine IC50 values Measure->Analyze

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.